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  • Product: N-Boc Gatifloxacin

Core Science & Biosynthesis

Foundational

Strategic Utilization of N-Boc Protection in the Regioselective Synthesis of Gatifloxacin

This guide details the strategic implementation of the tert-Butyloxycarbonyl (Boc) protecting group in the synthesis of Gatifloxacin.[1] It focuses on the high-purity "Boron Chelate" route, addressing the critical challe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic implementation of the tert-Butyloxycarbonyl (Boc) protecting group in the synthesis of Gatifloxacin.[1] It focuses on the high-purity "Boron Chelate" route, addressing the critical challenges of regioselectivity and impurity control (specifically dimerization) that plague unprotected methodologies.

Executive Summary

The synthesis of Gatifloxacin, a fourth-generation fluoroquinolone, hinges on the introduction of a 2-methylpiperazine moiety at the C-7 position of the quinolone core.[2] While direct coupling is possible, it suffers from two critical failure modes: regio-isomeric scrambling and dimerization (bis-alkylation).

This guide delineates the "Protected Boron-Chelate" protocol. By utilizing 1-Boc-2-methylpiperazine , researchers achieve three definitive advantages:

  • Absolute Regiocontrol: Forces reaction exclusively at the unhindered N-4 nitrogen, ensuring the correct 3-methyl-1-piperazinyl isomer.

  • Dimer Suppression: Caps the distal amine, preventing the product from attacking a second quinolone core (a common impurity event).

  • Purification Leverage: The lipophilic N-Boc intermediate allows for facile organic extraction and crystallization, removing inorganic boron byproducts before the final deprotection.

The Synthetic Challenge: Why Boc?

The Regioselectivity Problem

The Gatifloxacin side chain is 2-methylpiperazine . This molecule has two nucleophilic nitrogens:

  • N-1 (Hindered): Adjacent to the methyl group.

  • N-4 (Unhindered): Distal to the methyl group.

To synthesize Gatifloxacin (which bears a 3-methyl-1-piperazinyl group), the quinolone core must attach to the unhindered N-4 of the starting material.

  • Without Protection: The unhindered N-4 is naturally more nucleophilic, but high temperatures required for SNAr can lead to minor amounts of N-1 attack (wrong isomer) or thermodynamic equilibration.

  • With 1-Boc-2-methylpiperazine: The hindered N-1 is pre-blocked by the Boc group. The only available nucleophile is the unhindered N-4, guaranteeing 100% regioselectivity.

The Dimerization Trap

The most significant risk in scale-up is dimer formation .

  • Mechanism: Once 2-methylpiperazine couples to the quinolone, the remaining distal amine (N-1 of the ring) is a secondary amine. If unprotected, this amine is nucleophilic enough to attack a second molecule of the activated quinolone, forming a "Gatifloxacin Dimer" (Impurity F).

  • Solution: The Boc group renders the distal nitrogen non-nucleophilic (carbamate resonance), physically impossible for it to participate in a second coupling event.

Reaction Pathway Visualization

The following diagram illustrates the high-fidelity pathway using the Boron Chelate method combined with Boc protection.

Gatifloxacin_Synthesis Start Quinolone Ethyl Ester (1-cyclopropyl-6,7-difluoro...) Boron Boron Chelate Intermediate (Activated C-7 Position) Start->Boron BF3-Et2O or H3BO3/Ac2O Coupling S_NAr Coupling (Acetonitrile/TEA, 50°C) Boron->Coupling Reagent 1-Boc-2-methylpiperazine (Nucleophile) Reagent->Coupling Intermediate N-Boc Gatifloxacin (Protected Intermediate) Coupling->Intermediate Regioselective C-N Bond Formation Deprotection Hydrolysis & Deprotection (HCl/MeOH or NaOH/EtOH) Intermediate->Deprotection Remove Boc & Boron Chelate Final Gatifloxacin (Pure API) Deprotection->Final

Caption: Figure 1. Strategic pathway preventing dimerization via Boc-protection of the distal amine.

Detailed Experimental Protocol

This protocol utilizes the Boron Chelate Method to activate the quinolone, followed by coupling with 1-Boc-2-methylpiperazine .

Phase 1: Activation (Boron Chelate Formation)

Objective: Increase electrophilicity at C-7 and protect the C-3/C-4 keto-acid system.

  • Reagents: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester (1.0 eq), Boric Acid (1.5 eq), Acetic Anhydride (4.0 eq), Zinc Chloride (catalytic, 0.05 eq).

  • Solvent: Acetic Acid or Acetic Anhydride.[3]

  • Procedure:

    • Suspend the quinolone ester in acetic anhydride.

    • Add boric acid and ZnCl₂.[3]

    • Heat to 110°C for 2–4 hours. The suspension will clear as the chelate forms.

    • Cool to room temperature.[4] Add cold water to precipitate the Boron Chelate .

    • Filter, wash with water, and dry.

    • Checkpoint: The product should be a solid, typically >95% yield.

Phase 2: The Protected Coupling (The Boc Step)

Objective: Regioselective installation of the piperazine ring without dimerization.

  • Reagents: Boron Chelate (from Phase 1, 1.0 eq), 1-Boc-2-methylpiperazine (1.2 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Acetonitrile (polar aprotic is essential for SNAr).

  • Procedure:

    • Dissolve the Boron Chelate in Acetonitrile.

    • Add 1-Boc-2-methylpiperazine and TEA.

    • Stir at 50–60°C for 4–6 hours.

    • Monitoring: TLC or HPLC will show the disappearance of the chelate and formation of the lipophilic N-Boc intermediate.

    • Workup: Evaporate solvent. Dissolve residue in Dichloromethane (DCM).[4] Wash with water to remove TEA salts and inorganic boron residues.

    • Purification: The N-Boc intermediate can be crystallized from Ethanol/Ether if high purity is required, but often it is carried forward.

Phase 3: Global Deprotection

Objective: Remove the Boc group and the Boron chelate simultaneously or sequentially.

  • Reagents: 6N HCl (aqueous) or NaOH followed by HCl.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the N-Boc intermediate in Methanol.

    • Add 6N HCl (excess).

    • Reflux for 4–8 hours . This step performs two functions:

      • Acidic cleavage of the Boc carbamate (-COOC(CH₃)₃

        
         -NH + CO₂ + Isobutylene).
        
      • Hydrolysis of the Boron chelate back to the free carboxylic acid and keto group.

    • Isolation: Adjust pH to 7.0–7.5 with NaOH or NH₄OH. Gatifloxacin hemihydrate/sesquihydrate will precipitate.

    • Filter and recrystallize from Methanol/Water.

Quantitative Comparison: Protected vs. Unprotected

The following table highlights the impact of the Boc strategy on critical process parameters.

ParameterUnprotected Route (Direct 2-Methylpiperazine)Protected Route (1-Boc-2-Methylpiperazine)
Regioselectivity ~85–90% (Requires chromatography)>99% (Intrinsic control)
Major Impurity Dimer (Bis-quinolone) (2–5%)None detected (<0.05%)
Yield (Coupling) 50–60%85–92%
Purification Difficult (Amine is polar/water soluble)Easy (Boc-intermediate is lipophilic)
Reagent Cost LowModerate (Offset by yield/purity)

Troubleshooting & Optimization

Incomplete Boc Removal
  • Symptom: HPLC shows a peak with M+100 mass units relative to Gatifloxacin.

  • Cause: Acid concentration too low or reflux time insufficient.

  • Fix: Ensure pH < 1 during reflux. Use Trifluoroacetic acid (TFA) in DCM if HCl is too harsh for other functional groups (rare for quinolones).

Boron Residues[2]
  • Symptom: Ash content high; poor solubility of final product.

  • Fix: The "Global Deprotection" using HCl is superior to basic hydrolysis for removing Boron. Ensure the final precipitation pH is carefully controlled (pH 7.2 is the isoelectric point).

References

  • BenchChem. N-Boc Gatifloxacin as a Pivotal Intermediate in Medicinal Chemistry.

  • Organic Process Research & Development. Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances.

  • SciPharm. Synthesis and Characterization of Potential Dimers of Gatifloxacin. (Detailed analysis of the dimer impurity prevented by Boc).

  • WIPO Patent WO2005047260. Process for Preparing Gatifloxacin.[5] (Describes the Boron Chelate methodology).

  • J&K Scientific. BOC Protection and Deprotection Protocols.

Sources

Exploratory

Strategic Utilization of N-Boc Gatifloxacin in Medicinal Chemistry

Synthesis, Derivatization, and Quality Control Executive Summary In the landscape of fluoroquinolone antibiotic development, N-Boc Gatifloxacin (7-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Derivatization, and Quality Control

Executive Summary

In the landscape of fluoroquinolone antibiotic development, N-Boc Gatifloxacin (7-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) serves as a critical "Gateway Scaffold." While Gatifloxacin itself is a potent fourth-generation antibiotic targeting bacterial DNA gyrase and topoisomerase IV, its amphoteric nature—possessing both a free carboxylic acid and a secondary amine—presents significant synthetic challenges during structural modification.

This technical guide details the strategic application of N-Boc Gatifloxacin. By masking the reactive C-7 piperazine amine, researchers can perform chemoselective modifications at the C-3 carboxylic acid position (e.g., synthesis of hydrazides, esters, or metal complexes) without self-polymerization or regiochemical ambiguity. This guide provides field-proven protocols for its convergent synthesis, downstream derivatization, and rigorous quality control.

Chemical Profile & Strategic Value

Structural Identity[1]
  • Systematic Name: 7-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Molecular Formula: C₂₄H₃₀FN₃O₆

  • Role: Masked Intermediate / Impurity Reference Standard

  • Key Feature: The tert-butoxycarbonyl (Boc) group eliminates the nucleophilicity of the piperazine nitrogen, rendering the molecule compatible with electrophilic reagents used for C-3 carboxyl activation.

The "Amphoteric Trap"

Direct modification of Gatifloxacin is often futile. Attempting to activate the C-3 carboxylic acid (e.g., with thionyl chloride or carbodiimides) in the presence of the unprotected C-7 secondary amine leads to intermolecular attack, resulting in oligomers or insoluble poly-Gatifloxacin byproducts. N-Boc protection breaks this zwitterionic deadlock, forcing reactivity solely to the carboxyl domain.

Strategic Synthesis: The Convergent Approach

While N-Boc Gatifloxacin can be synthesized by reacting Gatifloxacin with Boc anhydride (Boc₂O), this "linear protection" route is inefficient due to the poor solubility of the parent drug.

The Convergent Synthesis route is the industry standard for high-purity applications. It involves the nucleophilic aromatic substitution (


) of the activated fluorine on the quinolone core by a pre-protected piperazine.
Protocol 1: Convergent Synthesis of N-Boc Gatifloxacin

Reagents:

  • Substrate (Q-Acid): 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [CAS: 112811-72-0].[1]

  • Nucleophile: (S)-1-Boc-3-methylpiperazine (or 4-Boc-2-methylpiperazine depending on nomenclature) [CAS: 147081-29-6].

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (MeCN) or DMSO (for larger scales).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Q-Acid (1.0 eq) and Acetonitrile (10 volumes). The suspension will remain opaque.

  • Activation: Add DIPEA (2.5 eq). The mixture may clarify slightly as the carboxylate salt forms.

  • Nucleophilic Attack: Add (S)-1-Boc-3-methylpiperazine (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 6–8 hours.

    • Causality: The C-7 fluorine is activated by the electron-withdrawing carbonyl at C-4. The C-6 fluorine is less reactive due to steric hindrance and electronic effects, ensuring regioselectivity.

  • Monitoring (Self-Validation): Monitor via TLC (95:5 DCM:MeOH). The starting material (Q-Acid) is highly polar; the product (N-Boc Gatifloxacin) will show a significantly higher

    
     and strong fluorescence under UV (254 nm).
    
  • Workup: Cool to room temperature. The product often precipitates directly from Acetonitrile. If not, dilute with water (20 volumes) and adjust pH to 4.0 with dilute acetic acid to precipitate the free acid form.

  • Purification: Filter the pale yellow solid. Wash with cold water/methanol (1:1).

Yield Expectation: 85–92%

Application: C-3 Derivatization Workflow

Once synthesized, N-Boc Gatifloxacin acts as a robust scaffold for creating "Hybrid Antibiotics" (e.g., Gatifloxacin-Oxadiazoles or Hydrazones).

Protocol 2: Synthesis of Gatifloxacin Hydrazide (Example)

Context: Hydrazides are key precursors for antimicrobial Schiff bases.

  • Activation: Dissolve N-Boc Gatifloxacin (1.0 eq) in dry THF. Cool to 0°C. Add Ethyl Chloroformate (1.1 eq) and Triethylamine (1.2 eq).

    • Mechanism:[2][3] Formation of a mixed anhydride intermediate.

  • Coupling: Stir for 30 mins, then add Hydrazine Hydrate (5.0 eq, excess to prevent dimer formation).

  • Isolation: Stir at RT for 2 hours. Evaporate solvent. The residue is the N-Boc Gatifloxacin Hydrazide .

  • Deprotection (The Release): Dissolve the intermediate in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 1 hour.

    • Validation: Cessation of CO₂ bubbling indicates reaction completion.

  • Neutralization: Evaporate TFA. Redissolve in water, neutralize with NaHCO₃ to precipitate the final Gatifloxacin Hydrazide .

Visualization of Workflows

The following diagrams illustrate the chemical logic described above.

Diagram 1: Convergent Synthesis Strategy

G Q_Acid Q-Acid Core (Difluoro) Complex Transition State (SnAr at C-7) Q_Acid->Complex + DIPEA, 80°C Piperazine (S)-N-Boc-3-methylpiperazine Piperazine->Complex Product N-Boc Gatifloxacin (Stable Intermediate) Complex->Product - HF (captured by base)

Caption: The convergent route utilizes Nucleophilic Aromatic Substitution (


) to install the protected amine in a single, high-yield step.
Diagram 2: Derivatization & Deprotection Cycle

D NBoc_Gati N-Boc Gatifloxacin (Carboxyl Free / Amine Masked) Activation Mixed Anhydride (Activated Carboxyl) NBoc_Gati->Activation Ethyl Chloroformate / TEA Coupling Coupling Reaction (e.g., + Hydrazine) Activation->Coupling Protected_Deriv N-Boc Derivative (Stable) Coupling->Protected_Deriv Deprotection Acid Hydrolysis (TFA or HCl) Protected_Deriv->Deprotection - Boc Group Final Final Gatifloxacin Derivative (Biologically Active) Deprotection->Final Neutralization

Caption: The protection strategy ensures chemoselectivity, allowing C-3 modification before restoring the C-7 amine.

Quality Control & Data Summary

Characterization Data

To validate the synthesis of N-Boc Gatifloxacin, compare analytical data against the following reference values.

ParameterGatifloxacin (Parent)N-Boc Gatifloxacin (Intermediate)Diagnostic Shift
Appearance White to pale yellow crystalline powderPale yellow solidSimilar
Solubility Soluble in acidic water; low in organic solventsSoluble in DCM, EtOAc, THFDrastic increase in lipophilicity
¹H NMR (Piperazine) ~3.0 - 3.5 ppm (multiplets)~1.45 ppm (s, 9H, Boc-t-Bu )Appearance of strong singlet at 1.45 ppm
HPLC Retention Low (Polar)High (Non-polar)Significant RT shift
Mass Spec (ESI+) [M+H]⁺ = 376.4[M+H]⁺ = 476.5+100 Da shift
HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 293 nm.

  • Note: N-Boc Gatifloxacin will elute significantly later than the Q-Acid starting material and any deprotected Gatifloxacin traces.

References

  • Convergent Synthesis & Q-Acid Precursor

    • Title: Process for making gatifloxacin (WO2004069825A1).[4]

    • Source: Google P
    • URL
  • Derivatization Applications

    • Title: Design, Synthesis, and Antibacterial Study of New Gatifloxacin-Antioxidants as Mutual Prodrugs.
    • Source: Journal of Biochemical Technology (2020).
    • URL:[Link]

  • General Fluoroquinolone Chemistry

    • Title: Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances.
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Boc-Piperazine Reagents: Title: 1-Boc-3-methylpiperazine Product Data. Source: ChemicalBook / Sigma-Aldrich.

Sources

Foundational

Strategic Utilization of N-Boc Gatifloxacin in Structure-Activity Relationship (SAR) Studies

Executive Summary In the optimization of fluoroquinolone antibiotics, N-Boc Gatifloxacin serves as a critical "chemical pivot." While Gatifloxacin (GTFX) itself is a potent fourth-generation broad-spectrum antibiotic, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of fluoroquinolone antibiotics, N-Boc Gatifloxacin serves as a critical "chemical pivot." While Gatifloxacin (GTFX) itself is a potent fourth-generation broad-spectrum antibiotic, its direct chemical modification is often hampered by the nucleophilicity of the C-7 piperazinyl amine. The N-tert-butoxycarbonyl (N-Boc) protected intermediate effectively masks this secondary amine, forcing chemoselectivity toward the C-3 carboxylic acid or C-4 keto domains. This guide details the synthesis, mechanistic rationale, and experimental protocols for utilizing N-Boc Gatifloxacin to generate novel C-3 derivatives (hydrazones, metal complexes, and hybrids), thereby expanding the SAR landscape beyond the parent scaffold.

Mechanistic Rationale: The Role of N-Boc Protection

The structure of Gatifloxacin contains two primary reactive centers relevant to medicinal chemistry derivatization:

  • C-3 Carboxylic Acid: The primary target for prodrug synthesis, metal chelation, and hybrid formation.

  • C-7 Piperazinyl Amine (Secondary): A highly nucleophilic site that interferes with activation of the C-3 carboxyl group.

The Chemoselectivity Challenge

Attempting to modify the C-3 position (e.g., converting the acid to an acid chloride or active ester) without protection leads to uncontrolled intermolecular reactions where the C-7 amine of one molecule attacks the activated C-3 center of another, resulting in polymerization or dimers.

The Solution: N-Boc protection renders the C-7 amine non-nucleophilic due to the electron-withdrawing nature of the carbamate group. This allows for aggressive activation of the C-3 carboxyl group (using reagents like EDCI, HBTU, or SOCl2) to attach pharmacophores such as hydrazides, oxazolidinones, or metal ligands.

Visualization: Chemoselective Signaling Pathway

NBoc_Rationale GTFX Gatifloxacin (Parent) C7_Amine C-7 Piperazinyl Amine (Nucleophilic) GTFX->C7_Amine C3_Acid C-3 Carboxylic Acid (Electrophilic Target) GTFX->C3_Acid Reaction_Direct Direct Activation (No Protection) GTFX->Reaction_Direct NBoc_Step Reaction with (Boc)2O GTFX->NBoc_Step Polymer Self-Polymerization / Dimers (Unwanted Side Product) Reaction_Direct->Polymer Intermolecular Attack NBoc_GTFX N-Boc Gatifloxacin (Protected Intermediate) NBoc_Step->NBoc_GTFX Masks C-7 Amine Target_Deriv Target C-3 Derivative (Hydrazide/Ester) NBoc_GTFX->Target_Deriv C-3 Activation (Chemoselective)

Caption: Logic flow demonstrating how N-Boc protection prevents self-polymerization during C-3 activation.

Synthesis of N-Boc Gatifloxacin

This protocol describes the quantitative conversion of Gatifloxacin sesquihydrate to its N-Boc protected form. This intermediate is stable and lipophilic, facilitating easy purification.

Reagents & Materials[2][3][4][5][6][7][8]
  • Substrate: Gatifloxacin Sesquihydrate (CAS: 112811-59-3)

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 - 1.5 equivalents)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dioxane/Water (1:1) or Dichloromethane (DCM) if anhydrous conditions are preferred.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of Gatifloxacin in 50 mL of Dioxane:Water (1:1 v/v). Ensure complete dissolution; mild heating (40°C) may be required.

  • Basification: Add 15 mmol (1.5 eq) of TEA. The solution should be basic (pH ~9-10).

  • Protection: Add 12 mmol (1.2 eq) of (Boc)₂O dropwise over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1). The starting material (polar) should disappear, replaced by a less polar spot (N-Boc GTFX).

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1M citric acid or dilute HCl to pH 4–5 (precipitates the product). Note: Do not go below pH 3 to avoid Boc cleavage.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typically 85–95% as a white/off-white solid.

SAR Applications: C-3 Diversification

Once N-Boc Gatifloxacin is synthesized, it acts as the scaffold for two primary SAR pathways: Hydrazone/Schiff Base Synthesis and Metal Complexation .

Pathway A: Synthesis of Gatifloxacin Hydrazones (Antibacterial/Antitubercular)

Hydrazone derivatives at C-3 often exhibit enhanced activity against M. tuberculosis and resistant S. aureus strains compared to the parent drug.

Protocol:

  • Activation: Dissolve N-Boc Gatifloxacin (1 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (2 eq). Stir for 30 min.

  • Hydrazide Formation: Add Hydrazine hydrate (5 eq) to form the Gatifloxacin-hydrazide intermediate.

  • Condensation: React the hydrazide with various aromatic aldehydes (e.g., 4-nitrobenzaldehyde, vanillin) in Ethanol with catalytic acetic acid (reflux 4–6 h).

  • Deprotection: Treat the resulting N-Boc-hydrazone with 20% TFA in DCM (1 h, RT) to remove the Boc group, restoring the piperazine amine for solubility and binding.

Pathway B: Ruthenium(II) and Metal Complexes

N-Boc protection is mandatory when synthesizing organometallic complexes (e.g., for anticancer applications) to prevent the piperazine nitrogen from coordinating with the metal center, ensuring the metal binds exclusively to the C-3/C-4 O-O chelate.

Protocol Insight:

  • React N-Boc Gatifloxacin with [Ru(bpy)₂Cl₂] in ethanol.

  • The Boc group ensures the Ru(II) coordinates only to the keto-acid oxygen atoms.

  • Reference: This strategy is crucial for synthesizing "caged" fluoroquinolones that release the drug upon photo-irradiation.

Comparative Data: SAR Impact of C-3 Modifications
Derivative ClassTarget Modification (via N-Boc)SAR Outcome vs. Parent GatifloxacinKey Reference
Hydrazones C-3 Carboxyl

Hydrazone
Increased lipophilicity; enhanced activity against M. tuberculosis.[1, 2]
Thiosemicarbazones C-3 Carboxyl

Thiosemicarbazide
Broader antifungal spectrum; potential antitumor activity.[2]
Metal Complexes C-3/C-4 Chelation (Ru, Cu)Improved cellular uptake; dual-action (DNA damage + Topo inhibition).[3]
Mannich Bases N-4 Piperazine (Post-deprotection)Note: N-Boc is used to purify the core before this final step.[4]

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by the N-Boc intermediate.

SAR_Workflow Start Gatifloxacin (GTFX) Protect Protection: (Boc)2O / TEA Start->Protect Intermediate N-Boc Gatifloxacin Protect->Intermediate StepA1 1. HBTU/Hydrazine 2. R-CHO (Aldehyde) Intermediate->StepA1 C-3 Activation StepB1 Ligand Exchange (e.g., Ru(bpy)2Cl2) Intermediate->StepB1 Chelation BranchA Pathway A: Hydrazides ProdA N-Boc Hydrazones StepA1->ProdA Deprotect Deprotection (TFA/DCM or HCl/MeOH) ProdA->Deprotect BranchB Pathway B: Metal Complexes ProdB N-Boc Metal Complex StepB1->ProdB ProdB->Deprotect Final Final Active Derivative (Salt Form) Deprotect->Final

Caption: Divergent synthesis pathways for Gatifloxacin derivatives using the N-Boc protected scaffold.

Deprotection & Final Isolation

The final step in the SAR loop is the removal of the Boc group to restore the amphiphilic nature of the fluoroquinolone, which is essential for bacterial cell wall penetration (porin channel transport).

  • Standard Method: Dissolve the N-Boc derivative in DCM (10 mL/g). Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM). Stir at RT for 1 hour. Evaporate volatiles.

  • Alternative (Salt Formation): Use 4M HCl in Dioxane. The product precipitates as the hydrochloride salt, which is often the preferred pharmaceutical form for solubility.

  • Validation: The disappearance of the Boc signal (singlet at ~1.4 ppm, 9H) in ¹H-NMR confirms deprotection.

References

  • Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives. (Analogous methodology for Gatifloxacin C-3 modification) Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • Experimental Procedure: Synthesis of Ru (II) bathophenanthroline complex modified by an alkyne via a PEG spacer. (Demonstrates Boc protection for metal complexation) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Gatifloxacin: Structure, Chemical Names, and Physical Properties. Source: PubChem URL:[1][Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Evaluation of N-Boc Gatifloxacin Analogues

This guide provides a comprehensive framework for the initial biological assessment of N-tert-butoxycarbonyl (Boc) protected gatifloxacin analogues. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological assessment of N-tert-butoxycarbonyl (Boc) protected gatifloxacin analogues. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents. The methodologies detailed herein are grounded in established protocols, emphasizing scientific integrity and logical experimental progression.

Introduction: Rationale for N-Boc Gatifloxacin Analogues

Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity.[1][2] Modifications to the core fluoroquinolone structure, particularly at the C-7 piperazinyl ring, have been a fertile ground for the development of derivatives with enhanced properties.[3] The introduction of an N-Boc protecting group serves a strategic purpose in the synthetic pathway of novel gatifloxacin analogues. This acid-labile group allows for selective chemical transformations at other positions of the molecule while the piperazinyl nitrogen is shielded.[4] The subsequent deprotection can yield the final active compound.

The preliminary biological evaluation of these N-Boc protected analogues, and their final deprotected counterparts, is crucial to determine their potential as effective and safe therapeutic agents. This evaluation primarily focuses on two key aspects: antibacterial efficacy and cytotoxicity.

Core Biological Assays

The initial biological screening of novel N-Boc gatifloxacin analogues involves a two-pronged approach: assessing their desired therapeutic effect (antibacterial activity) and their potential for adverse effects on host cells (cytotoxicity).

In Vitro Antibacterial Susceptibility Testing

The primary objective is to determine the minimum inhibitory concentration (MIC) of the synthesized analogues against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

A representative panel of both Gram-positive and Gram-negative bacteria should be selected. Standard quality control strains from the American Type Culture Collection (ATCC) are recommended for reproducibility.

Table 1: Recommended Bacterial Strains for Preliminary Screening

Gram StainSpeciesATCC StrainRationale
Gram-positiveStaphylococcus aureus29213Common cause of skin and soft tissue infections.
Gram-positiveStreptococcus pneumoniae49619Leading cause of community-acquired pneumonia.
Gram-negativeEscherichia coli25922Frequent cause of urinary tract and gastrointestinal infections.
Gram-negativePseudomonas aeruginosa27853Opportunistic pathogen known for its resistance.

This is a widely used and standardized method for quantitative antimicrobial susceptibility testing.

Experimental Protocol:

  • Preparation of Stock Solutions: Dissolve the N-Boc gatifloxacin analogues and parent compound (gatifloxacin) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the selected bacterial strains overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assessment

It is imperative to evaluate the potential toxicity of the novel analogues against mammalian cells to gauge their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[6]

A commonly used and well-characterized cell line, such as the human embryonic kidney cell line HEK293, is suitable for initial cytotoxicity screening.

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-Boc gatifloxacin analogues and gatifloxacin for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the logarithm of the compound concentration.

Data Interpretation and Progression

The preliminary biological evaluation will generate MIC and IC₅₀ values for the N-Boc gatifloxacin analogues.

Table 2: Hypothetical Data Summary for N-Boc Gatifloxacin Analogues

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC₅₀ (µM) on HEK293 cellsSelectivity Index (SI = IC₅₀/MIC)
Gatifloxacin0.250.125>100>400
N-Boc Gatifloxacin>64>64>100N/A
Analogue 1 (Deprotected)0.1250.0680640
Analogue 2 (Deprotected)0.50.25>100>200

The Selectivity Index (SI) is a critical parameter for prioritizing compounds. A higher SI value indicates greater selectivity for bacterial cells over mammalian cells.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the preliminary biological evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Decision Synthesis Synthesis of N-Boc Gatifloxacin Analogues Deprotection Selective Deprotection Synthesis->Deprotection Antibacterial Antibacterial Susceptibility (MIC Determination) Deprotection->Antibacterial Cytotoxicity Cytotoxicity Assessment (MTT Assay) Deprotection->Cytotoxicity Data MIC & IC50 Determination Antibacterial->Data Cytotoxicity->Data SI Selectivity Index Calculation Data->SI Decision Lead Candidate Selection SI->Decision

Caption: Overall workflow from synthesis to lead candidate selection.

MIC_Workflow A Prepare Compound Stock Solutions B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Step-by-step workflow for the broth microdilution MIC assay.

MTT_Workflow A Seed Mammalian Cells in 96-Well Plate B Treat with Compounds for 24-48h A->B C Add MTT Reagent B->C D Incubate for 3-4h C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate Cell Viability & IC50 F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The preliminary biological evaluation of N-Boc gatifloxacin analogues is a critical step in the drug discovery pipeline. The described methodologies for determining antibacterial activity and cytotoxicity provide a robust framework for identifying promising lead compounds. Analogues that exhibit potent antibacterial activity (low MIC values) and low cytotoxicity (high IC₅₀ values), resulting in a favorable selectivity index, should be prioritized for further investigation. Subsequent studies may include mechanism of action studies, in vivo efficacy in animal models, and pharmacokinetic profiling.

References

  • Title: Synthesis and in-vitro cytotoxicity evaluation of gatifloxacin Mannich bases Source: PubMed URL: [Link]

  • Title: Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Source: ACS Publications URL: [Link]

  • Title: Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents Source: PubMed URL: [Link]

  • Title: The Antimicrobial Activity of Gatifloxcin (GAT) With or Without Benzalkonium Chloride (BAK) Against Ocular Bacterial Pathogens Source: Investigative Ophthalmology & Visual Science URL: [Link]

  • Title: Rate of Bacterial Eradication by Ophthalmic Solutions of Fourth-Generation Fluoroquinolones Source: PubMed URL: [Link]

  • Title: Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens Source: PubMed URL: [Link]

  • Title: Molecular Docking Insights into Gatifloxacin Derivatives as Prospective Antidepressant Agents Source: Biosciences Biotechnology Research Asia URL: [Link]

  • Title: SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

  • Title: Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities Source: PubMed Central URL: [Link]

  • Title: Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines Source: Molecules URL: [Link]

  • Title: Antibacterial Activity of the Fourth-Generation Fluoroquinolones Gatifloxacin and Moxifloxacin Against Ocular Pathogens Source: ResearchGate URL: [Link]

  • Title: Synthesis of gatifloxacin Source: Google Patents URL
  • Title: Evaluation of residual antimicrobial activity and acute toxicity during the degradation of gatifloxacin by ozonation Source: IWA Publishing URL: [Link]

  • Title: (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines Source: ResearchGate URL: [Link]

Sources

Foundational

Solubility and Stability Profiling of N-Boc Gatifloxacin: A Technical Guide for Process Optimization

This guide details the solubility and stability profile of N-Boc Gatifloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(4-tert-butoxycarbonyl-3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid). This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility and stability profile of N-Boc Gatifloxacin (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(4-tert-butoxycarbonyl-3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid). This compound is the critical penultimate intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.

Understanding the physicochemical behavior of this intermediate is vital for optimizing the deprotection yield, selecting crystallization solvents, and ensuring impurity control during scale-up.

Executive Summary

N-Boc Gatifloxacin represents a lipophilic, protected form of Gatifloxacin. Unlike the final drug substance, which is zwitterionic and sparingly soluble in many organic solvents, the N-Boc intermediate exhibits enhanced solubility in non-polar and polar aprotic solvents due to the masking of the secondary amine on the piperazine ring. This guide provides a mechanistic analysis of its solvation thermodynamics and degradation kinetics, offering protocols to validate these parameters in a process development setting.

Physicochemical Characterization

Structural Impact on Solubility

The introduction of the tert-butyloxycarbonyl (Boc) group significantly alters the molecular interaction potential compared to the parent Gatifloxacin.

  • Lipophilicity Shift: The Boc group adds a bulky, hydrophobic tert-butyl moiety, increasing the LogP (partition coefficient). This suppresses water solubility and enhances affinity for chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).

  • Loss of Zwitterionic Character: Gatifloxacin exists as a zwitterion at neutral pH (carboxylic acid deprotonated, piperazine amine protonated). N-Boc protection removes the basic center, preventing zwitterion formation. This eliminates the "solubility U-shape" typical of quinolones in the pH 6–8 range, making N-Boc Gatifloxacin behave more like a weak acid (pKa ~6.0 due to the carboxylic acid).

Predicted Solubility Profile

Based on the structural modification and standard fluoroquinolone intermediate behavior, the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions with the quinolone core; disruption of crystal lattice energy.
Chlorinated Dichloromethane (DCM)High (>30 mg/mL)Favorable van der Waals interactions with the Boc group; absence of zwitterionic lattice forces.
Alcohols Methanol, EthanolModerate (10–30 mg/mL)Hydrogen bonding with the carboxylic acid and carbonyls; solubility decreases with increasing alkyl chain length.
Esters/Ethers Ethyl Acetate, THFModerate Good solvation of the hydrophobic Boc segment; useful for extraction/workup.
Aqueous Water (pH 7)Very Low (<0.1 mg/mL)Hydrophobic Boc group dominates; lack of amine protonation prevents ionic solvation.
Aqueous (Alkaline) 0.1 N NaOHHigh Deprotonation of the 3-COOH forms a soluble carboxylate salt.

Stability Profile

Hydrolytic Stability (Chemical)

The stability of N-Boc Gatifloxacin is defined by the lability of the carbamate bond and the robustness of the quinolone core.

  • Acid Sensitivity (Critical): The N-Boc group is inherently acid-labile. Exposure to strong acids (TFA, HCl, H₂SO₄) triggers the cleavage of the tert-butyl cation, releasing isobutylene and CO₂ to yield Gatifloxacin.

    • Process Implication: Spontaneous deprotection can occur in acidic solvents or if the material is stored in an acidic atmosphere.

  • Base Stability: The Boc group is generally stable to hydrolysis under basic conditions (e.g., NaOH, K₂CO₃) at ambient temperatures. This allows for base-mediated coupling reactions without premature deprotection.

    • Risk:[1] Prolonged heating in strong alkali may induce decarboxylation at the 3-position or nucleophilic attack on the fluorine at the 6-position (though less likely than in non-hindered systems).

Thermal and Photolytic Stability
  • Thermal: N-Boc Gatifloxacin is stable up to its melting point (typically >180°C), but prolonged thermal stress (>100°C in solution) can induce thermal deprotection (thermolysis of the Boc group).

  • Photolytic: Like all fluoroquinolones, the core structure is susceptible to photodegradation (defluorination or piperazine oxidation) upon exposure to UV light.

Experimental Methodologies

Protocol: Thermodynamic Solubility Determination

This protocol uses the Shake-Flask Method coupled with HPLC quantification to determine the saturation solubility.

Reagents:

  • Test Solvents (HPLC Grade): Methanol, DMSO, DCM, pH 7.4 Phosphate Buffer.

  • N-Boc Gatifloxacin Reference Standard.

Workflow:

  • Preparation: Add excess N-Boc Gatifloxacin solid to 5 mL of the test solvent in a glass vial.

  • Equilibration: Cap tightly and agitate (orbital shaker) at 25°C ± 0.5°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate with the HPLC mobile phase to fall within the calibration range.

  • Quantification: Inject into HPLC (See Section 4.3).

  • Calculation:

    
    , where 
    
    
    
    is solubility,
    
    
    is the concentration from the curve, and
    
    
    is the dilution factor.
Protocol: Forced Degradation Study (Stability)

To validate the stability limits for process handling.

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis Dissolve in 0.1 N HCl / MeOH (50:50). Stir at RT for 2–4 hours.10–20% conversion to Gatifloxacin
Base Hydrolysis Dissolve in 0.1 N NaOH / MeOH (50:50). Reflux for 4 hours.Check for ring opening/degradation
Oxidation Add 3% H₂O₂ to solution. Store at RT for 24 hours.Check for N-oxides
Thermal Heat solid sample at 80°C for 7 days.Check for purity decrease
HPLC Analytical Method (Generic)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 293 nm (characteristic quinolone absorption).

  • Retention Time: N-Boc Gatifloxacin will elute later than Gatifloxacin due to higher hydrophobicity.

Visualizations

Synthesis and Deprotection Pathway

The following diagram illustrates the chemical transformation and the critical solubility/stability checkpoints.

Gatifloxacin_Synthesis cluster_stability Stability Critical Quality Attributes (CQA) Intermediate Quinolone Core (7-Fluoro Intermediate) NBocGati N-Boc Gatifloxacin (Intermediate) Intermediate->NBocGati Coupling (Solvent: DMSO/DMF) Base: Et3N Reagent N-Boc-2-Methylpiperazine Reagent->NBocGati Gatifloxacin Gatifloxacin (API) NBocGati->Gatifloxacin Deprotection (Acid Hydrolysis) HCl/MeOH

Caption: Reaction pathway highlighting the N-Boc intermediate's role and the acid-mediated deprotection step to the final API.

Solubility Screening Decision Tree

A logic flow for selecting solvents based on the intended process step (Reaction vs. Crystallization).

Solvent_Selection Start Process Goal Reaction Coupling Reaction Start->Reaction Purification Crystallization/Workup Start->Purification PolarAprotic Select Polar Aprotic (DMSO, DMF) Reaction->PolarAprotic High Solubility Required SolventCheck Check Solubility Differential Purification->SolventCheck HighSol High Sol: DCM/Ethyl Acetate (Extraction) SolventCheck->HighSol Dissolve Impurities LowSol Low Sol: Water/Hexane (Anti-solvent) SolventCheck->LowSol Precipitate Product

Caption: Decision tree for solvent selection based on the N-Boc Gatifloxacin solubility profile.

Implications for Process Development

  • Reaction Solvent Selection: The coupling of the 7-fluoro quinolone intermediate with N-Boc-2-methylpiperazine is best performed in polar aprotic solvents (DMSO, DMF) . N-Boc Gatifloxacin is highly soluble here, preventing premature precipitation that could trap impurities.

  • Workup Strategy: Exploiting the lipophilicity of the N-Boc group allows for efficient extraction into Dichloromethane (DCM) or Ethyl Acetate from an aqueous phase, leaving inorganic salts and polar impurities behind.

  • Deprotection Control: The deprotection step is exothermic. The high solubility of the N-Boc intermediate in alcohols (MeOH/EtOH) allows for a controlled homogeneous reaction when acid (HCl gas or conc. HCl) is introduced.[2][3][4][5] The final product (Gatifloxacin HCl) often crystallizes out as the reaction proceeds, driving the equilibrium forward.

References

  • PubChem. (2025).[6] Gatifloxacin Compound Summary (CID 5379). National Library of Medicine. Retrieved from [Link]

  • Sadhana, R., et al. (2018). Investigation the Factors Affecting on Gatifloxacin Eye Drop Stability. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link]

  • Google Patents. (2004). Process for making gatifloxacin (WO2004069825A1).[5] Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of novel Gatifloxacin derivatives using N-Boc intermediate

Application Note: High-Fidelity Synthesis of Novel Gatifloxacin Derivatives via N-Boc Intermediates Abstract & Strategic Rationale The emergence of fluoroquinolone-resistant bacterial strains necessitates the development...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Novel Gatifloxacin Derivatives via N-Boc Intermediates

Abstract & Strategic Rationale

The emergence of fluoroquinolone-resistant bacterial strains necessitates the development of novel Gatifloxacin (GTFX) derivatives. While the C-7 piperazine ring is a primary target for structural diversification to enhance potency and pharmacokinetic profiles, direct functionalization of the secondary amine often suffers from poor regioselectivity and difficult purification.

This guide details a robust, high-purity synthetic protocol utilizing the N-Boc-Gatifloxacin intermediate .[1] By employing 1-Boc-2-methylpiperazine as a nucleophile, we lock the regiochemistry of the coupling reaction, preventing bis-alkylation and simplifying the isolation of the core scaffold.[1] This "Protect-Couple-Deprotect" strategy offers a modular platform for generating diverse C-7 libraries with high reproducibility.[1]

Key Technical Advantages:

  • Regiocontrol: Steric bulk of the Boc group directs the coupling exclusively to the unhindered N-4 nitrogen.

  • Purification: The lipophilic Boc group facilitates easy separation of the intermediate from polar inorganic salts and unreacted quinolone acid.

  • Modularity: The deprotected intermediate provides a clean "chemical handle" for late-stage functionalization (acylation, alkylation, sulfonylation).

Retrosynthetic Analysis & Workflow

The synthesis is deconstructed into three critical phases: Coupling, Deprotection, and Functionalization.

Gatifloxacin_Synthesis Q_Acid Q-Acid Core (1-cyclopropyl-6,7-difluoro...) Intermediate N-Boc-Gatifloxacin (Stable Intermediate) Q_Acid->Intermediate S_NAr Coupling DMSO, Et3N, 60°C Reagent 1-Boc-2-methylpiperazine Reagent->Intermediate Deprotection Acidic Deprotection (TFA or HCl) Intermediate->Deprotection Cleavage Gatifloxacin Gatifloxacin Base (Pure Scaffold) Deprotection->Gatifloxacin Neutralization Derivatives Novel Derivatives (Ureas, Amides, Hydrazones) Gatifloxacin->Derivatives Diversification

Figure 1: Strategic workflow for the synthesis of Gatifloxacin derivatives via the N-Boc protected pathway.

Detailed Protocols

Phase 1: Synthesis of N-Boc-Gatifloxacin Intermediate

Objective: Selective SNAr coupling of the piperazine moiety to the quinolone core.

Reagents:

  • Substrate: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ("Q-Acid") [CAS: 112811-72-0].[1]

  • Nucleophile: (±)-1-Boc-2-methylpiperazine (1.2 equivalents).[1]

  • Base: Triethylamine (TEA) or DBU (2.5 equivalents).

  • Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous).

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Q-Acid (10.0 mmol, 2.95 g) in DMSO (30 mL).

    • Expert Insight: DMSO is preferred over DMF due to higher boiling point stability and better solubility of the zwitterionic Q-Acid.[1]

  • Addition: Add Triethylamine (25.0 mmol, 3.5 mL) followed by 1-Boc-2-methylpiperazine (12.0 mmol, 2.40 g).

  • Reaction: Heat the mixture to 60°C for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Monitor by TLC (CHCl₃:MeOH 9:1) or HPLC.[1][2] The limiting reagent (Q-Acid) should be consumed (<1%).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mass into ice-cold water (150 mL) with vigorous stirring. The N-Boc intermediate will precipitate as a white to off-white solid.[1]

    • Note: If a gum forms, adjust pH to ~4.5 using 10% acetic acid to promote crystallization.

  • Purification: Filter the solid, wash copiously with water (to remove DMSO), and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–92%.[1]

Phase 2: Deprotection (The "Switch")

Objective: Removal of the Boc group to liberate the secondary amine for derivatization.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).[2]

  • Scavenger: Triethylsilane (optional, if t-butyl cations cause side reactions).[1]

Protocol:

  • Dissolution: Dissolve N-Boc-Gatifloxacin (5.0 mmol) in DCM (20 mL). Cool to 0°C.[1][2]

  • Acidolysis: Add TFA (5 mL) dropwise over 10 minutes.

    • Caution: Gas evolution (isobutylene/CO₂) will occur.[3] Ensure open venting.

  • Stirring: Allow to warm to room temperature and stir for 2–4 hours.

  • Isolation:

    • Concentrate the solvent in vacuo.[2]

    • Free Basing: Redissolve the residue in minimal water/methanol, cool to 0°C, and adjust pH to 7.2–7.4 using 10% NaHCO₃ or NaOH.

    • Filter the precipitated Gatifloxacin base . Recrystallize from Methanol/Water if necessary.[1]

Phase 3: Library Diversification (Derivatization)

Objective: Synthesis of novel N-4 substituted derivatives (e.g., Acetamides, Ureas).[1]

Example Protocol: N-Acylation (Chloroacetyl Derivative)

  • Dissolve Gatifloxacin Base (1.0 mmol) in DMF/CHCl₃ (1:3 ratio, 20 mL).

  • Add TEA (1.5 mmol). Cool to 0–5°C.[1]

  • Add Chloroacetyl chloride (1.1 mmol) dropwise.

  • Stir for 1 hour at 0°C, then 4 hours at room temperature.

  • Evaporate solvent and recrystallize from Ethanol.[1][4]

Quality Control & Validation

The success of the synthesis is validated by the distinct shift in NMR signals and the disappearance of the Boc singlet.

Table 1: Key Spectral Indicators

Moiety1H NMR Signal (N-Boc Intermediate)1H NMR Signal (Deprotected Product)Diagnostic Change
Boc Group Singlet, ~1.45 ppm (9H)Absent Complete loss of peak confirms deprotection.[1]
Piperazine N-H Absent (Substituted)Broad singlet, ~2.0–3.0 ppm (1H)Appearance of exchangeable proton.
Piperazine Ring Broad multiplets (3.2–3.6 ppm)Sharpened multipletsRemoval of carbamate rotamers sharpens peaks.
C-2 Proton (Quin) Singlet, ~8.6 ppmSinglet, ~8.6 ppmRemains unchanged (Core integrity).

Mechanism of Deprotection: Understanding the mechanism ensures troubleshooting capability (e.g., if t-butylation of the aromatic ring occurs as a side reaction).

Boc_Mechanism Step1 Protonation of Carbamate Carbonyl (TFA/H+) Step2 Collapse to Carbamic Acid + t-Butyl Cation Step1->Step2 Step3 Decarboxylation (-CO2) Generates Amine Salt Step2->Step3 SideReaction Cation Trapping (Isobutylene Gas) Step2->SideReaction Elimination

Figure 2: Acid-catalyzed cleavage of the N-Boc protecting group.[1]

Troubleshooting Guide

  • Issue: Incomplete Coupling.

    • Cause: Steric hindrance of the 2-methyl group.[1]

    • Solution: Increase temperature to 80°C or use DBU as a stronger base to drive the reaction.

  • Issue: "Gumming" during Workup.

    • Cause: Presence of residual DMSO or oligomers.[1]

    • Solution: Dilute the reaction mixture with DCM, wash with water (3x) to remove DMSO, then precipitate from the organic layer using Hexane/Ether.

  • Issue: Side Products during Deprotection.

    • Cause:tert-butyl cation attacking the electron-rich aromatic ring (Friedel-Crafts alkylation).[1]

    • Solution: Add a cation scavenger like Triethylsilane (2-5%) or Anisole to the TFA mixture.

References

  • Synthesis of Gatifloxacin and Derivatives

    • Patent: "Process for the preparation of gatifloxacin."[5][4][6][7] WO2004069825A1.[1]

    • Article: "Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives."[5] European Journal of Medicinal Chemistry.

  • N-Boc Deprotection Methodologies

    • Protocol: "Boc Deprotection - TFA Protocol."[1][8] Common Organic Chemistry. Link

    • Review: "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group."[1] National Institutes of Health (NIH).

  • Chemical Data & Safety

    • Compound: "1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (Q-Acid)."[1][6] PubChem.

    • Intermediate: "N-Boc Gatifloxacin."[1][9] BenchChem.[1] Link

Sources

Application

Application Note: N-Boc Gatifloxacin as a Reference Standard for Impurity Profiling in Gatifloxacin API

Abstract This application note provides a comprehensive guide for the use of N-Boc Gatifloxacin as a reference standard in the impurity profiling of Gatifloxacin Active Pharmaceutical Ingredient (API). Gatifloxacin, a fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the use of N-Boc Gatifloxacin as a reference standard in the impurity profiling of Gatifloxacin Active Pharmaceutical Ingredient (API). Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, requires stringent quality control to ensure its safety and efficacy.[1][2] The presence of impurities, which can originate from the manufacturing process or degradation, must be meticulously monitored.[3] N-Boc Gatifloxacin, a key intermediate in certain synthetic routes, serves as a critical process-related impurity marker. This document outlines the scientific rationale for its use and provides a detailed high-performance liquid chromatography (HPLC) protocol for the identification and quantification of this and other related impurities in Gatifloxacin API, in line with international regulatory expectations.[4]

Introduction: The Imperative of Impurity Profiling in Gatifloxacin

Gatifloxacin's therapeutic action stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication in bacteria.[1] The manufacturing process of Gatifloxacin is a multi-step synthesis where the potential for the formation of process-related impurities is significant.[5][6] Furthermore, Gatifloxacin can degrade under various stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of degradation products.[7][8] These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a robust analytical method for impurity profiling is not just a regulatory requirement but a scientific necessity to guarantee the quality of the Gatifloxacin API.[3]

The Role of Reference Standards

Reference standards are highly characterized materials that serve as a benchmark for quality in pharmaceutical analysis.[9] They are indispensable for the validation of analytical methods, the identification of unknown impurities, and the accurate quantification of known impurities.[10][11] For impurity profiling, reference standards for potential process-related impurities and degradation products are crucial for establishing method specificity and accuracy.[12]

N-Boc Gatifloxacin: A Key Process-Related Impurity Marker

The use of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is a common strategy in the synthesis of fluoroquinolones to control reactivity and prevent side reactions. N-Boc Gatifloxacin is a direct precursor to Gatifloxacin in such synthetic pathways. Incomplete deprotection or side reactions can lead to the presence of N-Boc Gatifloxacin in the final API. Its structural similarity to Gatifloxacin makes it a challenging impurity to remove during purification. Therefore, using a well-characterized N-Boc Gatifloxacin reference standard is essential for:

  • Method Development and Validation: To ensure the analytical method can effectively separate N-Boc Gatifloxacin from the main Gatifloxacin peak and other impurities.

  • Process Monitoring: To monitor the efficiency of the deprotection step in the synthesis and to set appropriate in-process controls.

  • Quality Control of Final API: To accurately quantify and limit the presence of this specific impurity in the final Gatifloxacin product, ensuring it meets the stringent specifications set by regulatory bodies like the ICH.[13]

Experimental Protocol: HPLC Method for Impurity Profiling

This section details a stability-indicating HPLC method designed for the separation and quantification of N-Boc Gatifloxacin and other potential impurities in Gatifloxacin API.

Materials and Reagents
  • Gatifloxacin API (test sample)

  • N-Boc Gatifloxacin Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.025M Phosphate Buffer (adjusted to pH 3.3 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 293 nm
Injection Volume 20 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)

Rationale for Method Parameters: The C18 column provides excellent resolving power for the relatively nonpolar N-Boc Gatifloxacin and the more polar Gatifloxacin and its degradation products. A gradient elution is employed to ensure the timely elution of all components with good peak shape. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group in Gatifloxacin, leading to better retention and peak symmetry. The detection wavelength of 293 nm is chosen as it is a common wavelength for the analysis of Gatifloxacin and its related substances.[8]

Preparation of Solutions

2.4.1. Reference Standard Solution (N-Boc Gatifloxacin)

  • Accurately weigh about 10 mg of N-Boc Gatifloxacin Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 100 µg/mL.

  • From this stock solution, prepare a working standard solution of 1 µg/mL by diluting with the diluent.

2.4.2. Gatifloxacin Sample Solution

  • Accurately weigh about 100 mg of Gatifloxacin API into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of approximately 1000 µg/mL (1 mg/mL).

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

Workflow for Impurity Profiling

The following diagram illustrates the systematic workflow for the impurity profiling of Gatifloxacin API using the N-Boc Gatifloxacin reference standard.

Gatifloxacin_Impurity_Profiling cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation Ref_Std N-Boc Gatifloxacin Reference Standard Ref_Sol Prepare Reference Solution (1 µg/mL) Ref_Std->Ref_Sol API_Sample Gatifloxacin API Sample Sample_Sol Prepare Sample Solution (1 mg/mL) API_Sample->Sample_Sol HPLC Inject into HPLC System (as per method) Ref_Sol->HPLC Inject for System Suitability & Identification Sample_Sol->HPLC Inject Sample Peak_ID Peak Identification (based on RRT) HPLC->Peak_ID Quant Quantification of Impurities (% Area Normalization or External Standard) Peak_ID->Quant Report Generate Report Quant->Report

Caption: Workflow for Gatifloxacin impurity profiling.

Data Analysis and Interpretation

System Suitability

Before sample analysis, inject the reference solution to verify the system's suitability. The system is deemed suitable if the theoretical plates for the N-Boc Gatifloxacin peak are not less than 2000, and the tailing factor is not more than 2.0.

Identification of N-Boc Gatifloxacin

Identify the N-Boc Gatifloxacin peak in the sample chromatogram by comparing its retention time with that of the reference standard. The relative retention time (RRT) can also be used for identification.

Quantification of Impurities

The amount of N-Boc Gatifloxacin and other impurities can be calculated using the area normalization method, assuming that the response factor of the impurities is the same as that of Gatifloxacin. For higher accuracy, an external standard method using the N-Boc Gatifloxacin reference standard should be employed for its quantification.

Calculation (Area %):

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Reporting Thresholds

According to ICH Q3A guidelines, impurities present at a level above the reporting threshold (typically 0.05%) should be reported.[4][13] Any impurity found at a level exceeding the identification threshold (e.g., 0.10%) must be structurally characterized, and those exceeding the qualification threshold (e.g., 0.15%) require toxicological assessment.[13][14]

Expected Chromatographic Profile

The following table provides an example of expected retention times and relative retention times (RRT) for Gatifloxacin and potential impurities.

CompoundRetention Time (min)RRT (relative to Gatifloxacin)
Gatifloxacin~ 8.51.00
Desmethyl Gatifloxacin~ 7.20.85
N-Boc Gatifloxacin ~ 14.2 1.67
Other unknown impuritiesVariesVaries

Note: These are hypothetical values and may vary depending on the specific chromatographic system.

Conclusion

The use of a well-characterized N-Boc Gatifloxacin reference standard is fundamental for the robust and reliable impurity profiling of Gatifloxacin API. The detailed HPLC method provided in this application note is designed to be specific, stable, and suitable for the routine quality control of Gatifloxacin, ensuring that the final product meets the highest standards of quality and safety. This approach aligns with the principles of Quality by Design (QbD) by facilitating a deeper understanding and control of impurities throughout the manufacturing process.

References

  • SynThink. Gatifloxacin EP Impurities & USP Related Compounds. Available from: [Link].

  • Axios Research. Gatifloxacin. Available from: [Link].

  • Jain, P. S., et al. (2019). Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 13-27.
  • Pharmaffiliates. Gatifloxacin-impurities. Available from: [Link].

  • Pharmaffiliates. Gatifloxacin-impurities. Available from: [Link].

  • Ingenta Connect. A digitized impurity database analysis method for determining the impurity profiles of gatifloxacin in bulk materials and inject. Available from: [Link].

  • Google Patents. WO2004069825A1 - Synthesis of gatifloxacin.
  • IWA Publishing. Evaluation of residual antimicrobial activity and acute toxicity during the degradation of gatifloxacin by ozonation. Water Science & Technology. Available from: [Link].

  • ACS Publications. Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development. Available from: [Link].

  • NIH National Library of Medicine. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Available from: [Link].

  • ResearchGate. (PDF) Development and validation of an HPLC-UV method for the determination of gatifloxacin in bulk material, pharmaceutical formulations, human plasma and metal complexes. Available from: [Link].

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link].

  • Veeprho. The Crucial Role of Reference Standards in the Pharmaceutical Industry! Available from: [Link].

  • PubMed. A digitized impurity database analysis method for determining the impurity profiles of gatifloxacin in bulk materials and injections. Available from: [Link].

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. Available from: [Link].

  • SynThink. USP Reference Standards in Pharmaceutical Analysis. Available from: [Link].

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. Available from: [Link].

  • Google Patents. WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link].

  • SpringerLink. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound. Available from: [Link].

  • PubMed. Synthesis of gatifloxacin derivatives and their biological activities against Mycobacterium leprae and Mycobacterium tuberculosis. Available from: [Link].

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available from: [Link].

Sources

Method

Application Note: Analytical Method Development for N-Boc Gatifloxacin using HPLC

Executive Summary & Scientific Context In the synthesis of Gatifloxacin , a fourth-generation fluoroquinolone antibiotic, N-Boc Gatifloxacin (tert-butyl 4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of Gatifloxacin , a fourth-generation fluoroquinolone antibiotic, N-Boc Gatifloxacin (tert-butyl 4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinolin-7-yl)-2-methylpiperazine-1-carboxylate) serves as a critical late-stage intermediate. The "Boc" (tert-butyloxycarbonyl) group protects the secondary amine of the piperazine ring during coupling, preventing side reactions.

The Analytical Challenge: While Gatifloxacin is polar and water-soluble at physiological pH, the N-Boc intermediate is significantly more hydrophobic due to the bulky, lipophilic Boc moiety. Standard isocratic methods designed for Gatifloxacin often fail to elute the N-Boc intermediate within a reasonable runtime, or result in excessive peak broadening.

This Application Note details a Gradient Reverse-Phase HPLC (RP-HPLC) method designed to resolve N-Boc Gatifloxacin from its deprotected product (Gatifloxacin) and starting materials.

Method Development Logic (Causality & Design)

The development of this method relies on three physiochemical pillars:

  • Stationary Phase Selection (C18):

    • Reasoning: The fluoroquinolone core is aromatic, and the Boc group is aliphatic/hydrophobic. A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction mechanism to retain the N-Boc compound.

    • Refinement: End-capping is essential to minimize peak tailing caused by the interaction of the basic piperazine nitrogen with residual silanols on the silica support.

  • Mobile Phase pH (Buffer Selection):

    • Reasoning: Fluoroquinolones are zwitterionic. To ensure a single ionic state and sharp peak shape, the pH must be controlled.

    • Choice:Phosphate Buffer at pH 3.0 . At this acidic pH, the carboxylic acid is protonated (suppressing ionization), and the amine is protonated. This prevents mixed-mode retention and improves peak symmetry.

  • Detection Wavelength (UV-Vis):

    • Reasoning: The fluoroquinolone core acts as the primary chromophore.

    • Choice:293 nm .[1][2] This is the isosbestic point or near-maximum absorption for the quinolone core, offering high sensitivity for both the protected (N-Boc) and deprotected species.

Visualization: Method Development Decision Tree

MethodLogic Input Analyte: N-Boc Gatifloxacin (Hydrophobic Boc + Basic Amine) Decision1 Stationary Phase Selection Input->Decision1 Choice1 C18 End-capped Column (Retains Hydrophobic Boc) Decision1->Choice1 Decision2 Mobile Phase pH Choice1->Decision2 Choice2 Phosphate Buffer pH 3.0 (Suppresses Silanol Tailing) Decision2->Choice2 Decision3 Elution Mode Choice2->Decision3 Choice3 Gradient Elution (Required for wide polarity range) Decision3->Choice3 Output Final Method: Gradient C18, pH 3.0, 293 nm Choice3->Output

Figure 1: Decision logic for selecting chromatographic parameters based on analyte properties.

Detailed Experimental Protocol

Equipment & Reagents[3][4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (with PDA/DAD detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[2]
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 25 mM Phosphate Buffer (pH 3.0 ± 0.05)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 293 nm
Run Time 20 Minutes

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Phase Description
0.08020Initial Isocratic Hold
2.08020End of Hold
12.02080Linear Gradient (Elute N-Boc)
15.02080Wash
15.18020Re-equilibration
20.08020Stop
Preparation of Solutions

1. Buffer Preparation (pH 3.0):

  • Dissolve 3.40 g of

    
     in 1000 mL of Milli-Q water.
    
  • Adjust pH to 3.0 using dilute Orthophosphoric acid.

  • Filter through a 0.45 µm Nylon membrane filter and degas.

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of N-Boc Gatifloxacin Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in Acetonitrile (Note: N-Boc form has poor solubility in pure water).

  • Sonicate for 10 minutes and make up volume with Acetonitrile.

3. Working Standard Solution (50 µg/mL):

  • Pipette 1.25 mL of Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with Mobile Phase (Initial Ratio: 80:20 Buffer:ACN).

Method Validation (ICH Q2(R1) Compliance)

To ensure the method is "suitable for intended use," the following validation parameters must be executed.

System Suitability Criteria

Before analyzing samples, inject the Working Standard 5 times.

ParameterAcceptance CriteriaTypical Result (N-Boc Peak)
Retention Time (RT) % RSD ≤ 1.0%~11.5 min
Peak Area % RSD ≤ 2.0%0.4%
Tailing Factor (

)
≤ 2.01.2
Theoretical Plates (N) > 20004500
Linearity & Range

Prepare 5 concentration levels: 25%, 50%, 100%, 125%, and 150% of the target concentration (50 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike known amounts of N-Boc Gatifloxacin into a placebo matrix (if available) or solvent at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 98.0% – 102.0%.[3]

Specificity (Interference Check)

Inject:

  • Blank (Mobile Phase).

  • Placebo.

  • Gatifloxacin Standard (Deprotected product).

  • N-Boc Gatifloxacin Standard.

  • Requirement: No interference at the retention time of N-Boc Gatifloxacin. Gatifloxacin should elute significantly earlier (approx. 3-5 min) due to higher polarity.

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in ACN) Inject HPLC Injection (10 µL) Sample->Inject Separation Gradient Separation (C18, pH 3.0) Inject->Separation Detection UV Detection (293 nm) Separation->Detection Data Data Processing (Integration) Detection->Data Report Final Report (Purity/Yield) Data->Report

Figure 2: Step-by-step analytical workflow for routine analysis.

Troubleshooting & Robustness

  • Peak Broadening: If the N-Boc peak is too broad, increase the column temperature to 40°C to improve mass transfer kinetics.

  • Retention Time Drift: The Boc group is sensitive to organic modifier changes. Ensure Acetonitrile is measured precisely or use a pre-mixed mobile phase B if the gradient pump is inconsistent.

  • Split Peaks: Ensure the sample diluent matches the initial mobile phase conditions (80:20 Buffer:ACN) as closely as possible. Injecting pure ACN can cause solvent effects.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • Prathap, B., et al. (2011).[6] Spectrophotometric method for simultaneous estimation of Gatifloxacin and Ambroxol Hydrochloride in tablet dosage form.[6] Der Pharmacia Lettre, 3(3):62-68.[6] (Source for UV Maxima).[6] Link

  • Sultana, N., et al. (2011). Development and validation of stability indicating assay method for the quantitative determination of Gatifloxacin. Journal of Chil. Chemical Society. (Source for Phosphate Buffer/ACN mobile phase baseline). Link

  • Organic Process Research & Development. (2002). Review of the Synthesis of Gatifloxacin. (Context for N-Boc intermediate synthesis). Link

Sources

Application

LC-MS/MS method for the quantification of N-Boc Gatifloxacin

Executive Summary & Regulatory Context Objective: This protocol details a validated LC-MS/MS methodology for the quantification of N-Boc Gatifloxacin (NB-GTX), a critical process-related impurity (PRI) and synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

Objective: This protocol details a validated LC-MS/MS methodology for the quantification of N-Boc Gatifloxacin (NB-GTX), a critical process-related impurity (PRI) and synthetic intermediate in the manufacturing of Gatifloxacin.

Significance: N-Boc Gatifloxacin is the penultimate intermediate in the synthesis of Gatifloxacin. Incomplete deprotection results in its carryover into the final Active Pharmaceutical Ingredient (API). Under ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled to specific thresholds (Reporting: 0.05%, Identification: 0.10%). Furthermore, because the tert-butoxycarbonyl (Boc) moiety alters the physicochemical profile (lipophilicity and solubility) of the antibiotic, its presence can impact bioavailability and formulation stability.

Scope: This guide addresses the specific challenge of analyzing acid-labile Boc-protected species, providing a robust workflow that prevents on-column degradation while maintaining high sensitivity (LOQ < 10 ng/mL).

Chemical Context & Mechanistic Strategy

The Analyte
  • Compound: N-Boc Gatifloxacin

  • Chemical Name: 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(4-Boc-3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.

  • Molecular Formula: C24H30FN3O6

  • Molecular Weight: ~475.5 g/mol

  • Key Property: The Boc group is acid-labile . Standard acidic mobile phases (0.1% Formic Acid) combined with high column temperatures (>40°C) can cause in-situ deprotection, converting NB-GTX back into Gatifloxacin during analysis. This leads to peak tailing and quantitation errors.

Mass Spectrometry Fragmentation Logic

The ESI+ MS/MS spectrum of NB-GTX is dominated by the stability of the tert-butyl cation and the facile cleavage of the carbamate bond.

  • Precursor Ion: [M+H]⁺ = 476.2

  • Primary Fragment (Quantifier): m/z 376.2. Loss of the Boc group (neutral loss of CO₂ and isobutene). This generates the protonated Gatifloxacin core.

  • Secondary Fragment (Qualifier): m/z 420.2. Loss of isobutene (C₄H₈, 56 Da) only, retaining the carbamic acid (less stable).

  • Tertiary Fragment: m/z 261.1. Fragmentation of the quinolone core (common to fluoroquinolones).

Experimental Protocol

Reagents and Standards
  • Reference Standard: N-Boc Gatifloxacin (>98% purity).

  • Internal Standard (IS): Gatifloxacin-d3 (deuterated) or Ciprofloxacin (structural analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.

Sample Preparation (Self-Validating Workflow)

Rationale: We use a "Dilute-and-Shoot" approach to minimize sample handling and potential degradation.

  • Stock Solution: Dissolve 10 mg NB-GTX in 10 mL Acetonitrile (Not Methanol, to prevent potential transesterification/solvolysis upon long storage). Conc: 1 mg/mL.

  • API Sample Prep: Weigh 10 mg of Gatifloxacin API. Dissolve in 10 mL ACN:Water (50:50). Vortex for 2 min.

  • Filtration: Filter through 0.22 µm PTFE syringe filter (Nylon can sometimes adsorb hydrophobic impurities).

  • Final Dilution: Dilute to target concentration (e.g., 10 µg/mL API) with Mobile Phase A:B (50:50).

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or Waters BEH C18.

    • Why: High surface area C18 provides retention for the hydrophobic Boc group, separating it from the early-eluting polar API.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.01% Formic Acid in Water.

    • Note: Reduced acid concentration (0.01% vs standard 0.1%) preserves the Boc group.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 30°C (Strictly controlled to prevent thermal deprotection).

Gradient Program:

Time (min) %B (Organic) Event
0.00 20 Initial Hold
1.00 20 Load
5.00 90 Elution of NB-GTX
6.50 90 Wash
6.60 20 Re-equilibration

| 9.00 | 20 | Stop |

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C (Do not exceed 350°C).

  • Detection: Multiple Reaction Monitoring (MRM).[2]

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
NB-GTX 476.2 376.2 100 15 Quantifier
NB-GTX 476.2 420.2 100 10 Qualifier

| Gatifloxacin | 376.2 | 261.1 | 50 | 25 | Monitor* |

*Critical QC Step: Monitor the Gatifloxacin channel. If a peak appears at the retention time of NB-GTX in the Gatifloxacin channel, it indicates in-source fragmentation (ISF). This must be minimized by lowering the Fragmentor voltage.

Visualizations

Workflow Diagram: Analytical Logic

G Sample Gatifloxacin API (Solid) Solvation Dissolution (ACN:H2O 50:50) Avoid 100% Acidic Solvent Sample->Solvation Weigh & Dilute LC UHPLC Separation Zorbax C18, 30°C Low Acid (0.01% FA) Solvation->LC Inject Source ESI Source Soft Ionization Monitor In-Source Frag LC->Source Elute NB-GTX (Ret Time ~5.2 min) MS MS/MS Detection MRM: 476 -> 376 Source->MS [M+H]+ 476.2 Data Quantification < 0.05% Limit MS->Data Integrate

Caption: Figure 1. Optimized analytical workflow emphasizing low-temperature separation and soft ionization to prevent Boc-group degradation.

Fragmentation Pathway (Mechanism)

Fragmentation Parent Precursor Ion [M+H]+ = 476.2 (N-Boc Gatifloxacin) Intermed Intermediate Ion [M+H - C4H8]+ (Carbamic Acid) Parent->Intermed Loss of Isobutene (-56 Da) Product Quantifier Ion [M+H - Boc]+ m/z = 376.2 (Gatifloxacin Core) Parent->Product Loss of Boc Group (-100 Da) Primary Pathway Intermed->Product Loss of CO2 (-44 Da) DeepFrag Qualifier Ion [Quinolone Core]+ m/z = 261.1 Product->DeepFrag Loss of Piperazine Ring

Caption: Figure 2. MS/MS Fragmentation pathway.[3] The transition 476 -> 376 is the most abundant due to the stability of the leaving Boc group.

Validation Summary (Expected Performance)

ParameterAcceptance Criteria (ICH Q2)Typical Result
Linearity R² > 0.99 (Range: 10 - 1000 ng/mL)R² = 0.998
Accuracy 80-120% Recovery at LOQ92-105%
Precision RSD < 10% (n=6)3.5%
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOQ: 5 ng/mL
Specificity No interference at RT of NB-GTXPass (API elutes earlier)

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a peak in the 476 transition appearing at the Gatifloxacin retention time, it is likely an adduct of the API. Verify by checking the isotopic pattern.

  • Carryover: The Boc group increases lipophilicity. Ensure the needle wash contains at least 50% organic solvent (e.g., ACN:IPA 50:50) to prevent carryover between injections.

  • Stability: Do not store samples in the autosampler (>20°C) for more than 24 hours. The acidic mobile phase can slowly deprotect the sample over time.

References

  • International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)."[4] ICH Guidelines, 2006.[4] [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov, 2015. [Link]

  • Liu, C., et al. "Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors."[5] Journal of Chinese Mass Spectrometry Society, 2025. [Link]

  • Prabu, S.L., et al. "Determination of Gatifloxacin in Human Plasma by LC-MS/MS." Journal of Chromatography B, 2001. (Referenced for Gatifloxacin core fragmentation patterns). [Link]

Sources

Method

Application Notes and Protocols for Coupling Reactions with N-Boc Gatifloxacin

Introduction: Strategic Modification of Gatifloxacin for Advanced Drug Development Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses a broad spectrum of activity against both Gram-positive and Gram-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of Gatifloxacin for Advanced Drug Development

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its clinical utility is well-established; however, the strategic modification of its structure through coupling reactions opens avenues for the development of novel therapeutic agents with enhanced properties. These modifications can include the creation of prodrugs to improve pharmacokinetic profiles, the conjugation to targeting moieties for site-specific delivery, or the development of dual-action drugs.[1]

The chemical structure of Gatifloxacin features two primary sites for modification: the secondary amine on the piperazine ring and the carboxylic acid group. To achieve selective modification, protection of one of these functional groups is often necessary. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the piperazine nitrogen due to its stability under various reaction conditions and its relatively mild removal. This document provides a comprehensive guide to the experimental procedures for coupling reactions with N-Boc protected Gatifloxacin, tailored for researchers, scientists, and professionals in drug development.

Guiding Principles: Causality in Experimental Design

The protocols detailed herein are designed not merely as a sequence of steps but as a self-validating system grounded in established chemical principles. The choice of reagents, solvents, and reaction conditions is dictated by the specific chemical transformation desired, aiming for high yield, purity, and reproducibility.

Core Rationale for N-Boc Protection: The piperazine moiety of Gatifloxacin is a reactive nucleophile.[1] Protection of this secondary amine with a Boc group is crucial to prevent undesired side reactions when the intended coupling reaction targets the carboxylic acid group. Conversely, if the piperazine nitrogen is the desired site of modification, the carboxylic acid may need to be protected, for instance, as an ester.

Reaction Schematics and Workflows

Visualizing the reaction pathways is essential for understanding the experimental design. The following diagrams illustrate the key steps in the coupling and subsequent deprotection processes.

Coupling_Workflow cluster_0 PART 1: Amide Coupling cluster_1 PART 2: N-Boc Deprotection N-Boc Gatifloxacin N-Boc Gatifloxacin Coupling Amide Bond Formation N-Boc Gatifloxacin->Coupling Carboxylic_Acid_Partner Carboxylic Acid Coupling Partner Activation Carboxylic Acid Activation (e.g., EDC/NHS or HATU) Carboxylic_Acid_Partner->Activation Activation->Coupling Coupled_Product N-Boc Gatifloxacin Coupled Product Coupling->Coupled_Product Coupled_Product_Input N-Boc Gatifloxacin Coupled Product Deprotection Acidic Conditions (e.g., TFA in DCM) Coupled_Product_Input->Deprotection Final_Product Final Coupled Gatifloxacin Derivative Deprotection->Final_Product

Caption: General workflow for amide coupling with N-Boc Gatifloxacin.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond between the carboxylic acid of a coupling partner and the secondary amine of N-Boc Gatifloxacin (after deprotection of a hypothetical ester protecting group on the carboxylic acid of Gatifloxacin, or vice-versa if coupling to the Gatifloxacin carboxylic acid) is a common and versatile strategy. Two robust and widely adopted protocols are presented below: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the other employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Protocol 1: EDC/NHS Mediated Amide Coupling

This method is favored for its water-soluble byproducts, which simplifies purification.[2] The mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[3][4]

Materials:

  • N-Boc Gatifloxacin

  • Carboxylic acid coupling partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.5 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid coupling partner (1.0 equivalent) and N-Boc Gatifloxacin (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Activation: To the stirred solution, add NHS (1.2 equivalents) and EDC·HCl (1.5 equivalents). If the amine salt is used, add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Aqueous Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the N-Boc protected coupled product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates, and often leads to faster reaction times and higher yields with minimal racemization.[7][8]

Materials:

  • N-Boc Gatifloxacin

  • Carboxylic acid coupling partner

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • 0.5 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid coupling partner (1.0 equivalent), HATU (1.1 equivalents), and N-Boc Gatifloxacin (1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0-3.0 equivalents) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up:

    • Pour the reaction mixture into cold water or 0.5 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification:

    • Filter and concentrate the organic solution in vacuo.

    • Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified N-Boc protected coupled product by NMR and MS.[5][6]

Table 1: Comparison of EDC/NHS and HATU Coupling Reagents

FeatureEDC/NHSHATU
Mechanism Carbodiimide activationUronium salt activation
Byproducts Water-soluble ureaWater-soluble urea and HOAt
Reaction Time 4-24 hours1-4 hours
Efficiency Good for most substratesExcellent, especially for hindered substrates
Racemization Low, especially with additivesVery low
Cost Generally lowerHigher

Protocol 3: N-Boc Deprotection

The removal of the Boc protecting group is typically achieved under acidic conditions to yield the final coupled product with a free secondary amine on the piperazine ring.

Materials:

  • N-Boc Gatifloxacin coupled product

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Diethyl ether or Pentane

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the N-Boc protected coupled product in anhydrous DCM in a round-bottom flask.

  • Acid Treatment: Cool the solution to 0 °C and add TFA (typically 20-50% v/v in DCM) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (usually 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation:

    • Filter and concentrate the organic solution.

    • The final product can often be precipitated by the addition of a non-polar solvent like diethyl ether or pentane.

  • Characterization: Confirm the structure of the final deprotected product by NMR and MS, and assess its purity by High-Performance Liquid Chromatography (HPLC).[9][10]

Alternative Deprotection Methods: For acid-sensitive substrates, milder deprotection methods can be employed, such as using 4M HCl in dioxane or thermolytic deprotection in solvents like 2,2,2-trifluoroethanol (TFE).[11][12]

Purification and Characterization: Ensuring Product Integrity

The purity and structural integrity of the final coupled product are paramount. The following techniques are essential for a comprehensive analysis.

Table 2: Analytical Techniques for Product Validation

TechniquePurposeKey Observations
TLC Reaction monitoring and preliminary purity assessment.Visualization of starting materials, intermediates, and products.
HPLC Purity determination and quantification.[9]A single, sharp peak for the purified compound.
¹H and ¹³C NMR Structural elucidation.[5][6]Chemical shifts and coupling constants consistent with the proposed structure.
Mass Spectrometry Molecular weight confirmation.[5]A molecular ion peak corresponding to the calculated mass of the product.
FT-IR Functional group analysis.Presence of characteristic amide C=O and N-H stretching vibrations.

Conclusion: A Framework for Innovation

The protocols outlined in this document provide a robust framework for the successful coupling of various molecules to N-Boc protected Gatifloxacin. By understanding the underlying chemical principles and meticulously following these experimental procedures, researchers can confidently synthesize novel Gatifloxacin derivatives. The flexibility in the choice of coupling reagents and deprotection methods allows for adaptation to a wide range of substrates, paving the way for the discovery and development of next-generation therapeutics.

References

  • The Organic Chemistry Tutor. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Obaidi, H., & Naser, N. H. (2020). Design, Synthesis, and Antibacterial Study of New Gatifloxacin-Antioxidants as Mutual Prodrugs. Journal of Biochemical Technology, 11(2), 1-6.
  • Varma, R. S., & Kumar, D. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry, 5(8), 676-678.
  • Reddy, M. R., et al. (2010). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Arkivoc, 2011(5), 239-252.
  • Szafran, K., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Unade, T. T., et al. (2020). Fluoroquinolones: Official and Reported Methods of Analysis (Review). World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1753-1772.
  • Ranu, B. C., et al. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 24(18), 3249.
  • ResearchGate. (n.d.). (a) ¹H NMR spectrum, D2O, 3–9 ppm, of gatifloxacine mixed with.... Retrieved from [Link]

  • Majumdar, S., & Duvvuri, S. (2012). Transporter targeted gatifloxacin prodrugs: synthesis, permeability, and topical ocular delivery. Molecular Pharmaceutics, 9(11), 3299-3309.
  • Do, H. Q., et al. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2018, 8540131.
  • Li, G., et al. (2021). NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins. Frontiers in Molecular Biosciences, 8, 644781.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004069825A1 - Synthesis of gatifloxacin.
  • El-Kassem, L. T. A., et al. (2023). Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. Molecules, 28(9), 3894.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Naser, N. H., et al. (2017). Design, Synthesis and Hydrolysis Study of Gatifloxacin-NSAIDs as Mutual Prodrugs. Asian Journal of Chemistry, 29(12), 2693-2698.
  • Singh, P. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831-23837.
  • David, J. P., et al. (2017). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 22(1), 129.
  • Naser, N. H., et al. (2017). Design, Synthesis and Hydrolysis Study of Gatifloxacin-NSAIDs as Mutual Prodrugs. Asian Journal of Chemistry, 29(12), 2693-2698.
  • Al-Ghannam, S. M. (2008). Atomic absorption spectroscopic, conductometric and colorimetric methods for determination of some fluoroquinolone antibacterials using ammonium reineckate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(5), 1188-1194.
  • Bio, A. M., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(11), 1594-1604.
  • Khan, A., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Boc Gatifloxacin Synthesis Optimization

Executive Summary & Mechanism The synthesis of N-Boc Gatifloxacin is a critical intermediate step in producing high-purity Gatifloxacin. The core transformation is a Nucleophilic Aromatic Substitution (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The synthesis of N-Boc Gatifloxacin is a critical intermediate step in producing high-purity Gatifloxacin. The core transformation is a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) .[1][2][3][4]

The reaction involves the attack of N-Boc-2-methylpiperazine (nucleophile) on the 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (electrophile, herein referred to as "Q-Acid").

The Critical Challenge: The Q-Acid possesses two potential leaving groups (fluorines at C6 and C7).

  • Desired Pathway: Substitution at C7.

  • Competitor: Substitution at C6 (Regioisomer impurity).

  • Yield Killer: Dimerization (if N-Boc protection is labile or impure starting material is used) and incomplete conversion due to HF generation.

Diagnostic & Troubleshooting Module

Use this section to identify the root cause of your yield loss.

Issue A: Low Conversion (<60%)

Symptom: HPLC shows significant unreacted Q-Acid after 24 hours.

  • Root Cause 1: Base Depletion. The reaction generates Hydrofluoric Acid (HF) as a byproduct. If your acid scavenger (TEA/DBU) is consumed, the reaction stalls due to protonation of the piperazine nucleophile.

    • Fix: Ensure a minimum of 2.5 equivalents of base relative to the Q-Acid.

  • Root Cause 2: "Wet" Solvent.

    
     reactions are sensitive to solvation effects. Water solvates the fluoride leaving group, effectively "caging" it and retarding the reaction rate.
    
    • Fix: Karl Fischer (KF) titration of DMSO/Acetonitrile must be <0.1%. Use molecular sieves if necessary.

Issue B: High Impurity Profile (Regioisomers)

Symptom: Presence of "Impurity B" (C6-substituted isomer) > 5%.

  • Root Cause: Electronic density at C6 is too similar to C7.

  • The "Expert" Fix (Boron Chelation): Do not react the free acid. Convert the Q-Acid to its Boron Difluoride Chelate first. This locks the carbonyls, altering the electron density to make C7 significantly more electrophilic than C6, boosting regioselectivity to >99:1.

Issue C: Gelling or Precipitation during Reaction

Symptom: Stirring stops; heterogeneous slurry forms.

  • Root Cause: Formation of HF-Amine salts which are insoluble in acetonitrile.

  • Fix: Switch solvent to DMSO (Dimethyl Sulfoxide) or NMP (N-Methyl-2-pyrrolidone) for better solubility, or increase temperature to 70°C to maintain homogeneity.

Optimized Experimental Protocols

Method A: The "Gold Standard" Boron Chelate Route (High Yield >85%)

Recommended for scale-up and high-purity requirements.

Reagents:

  • Q-Acid Boron Difluoride Chelate (1.0 eq)

  • N-Boc-2-methylpiperazine (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Acetonitrile (10 volumes)

Protocol:

  • Charge the reactor with Acetonitrile and TEA under Nitrogen atmosphere.

  • Add N-Boc-2-methylpiperazine and stir until dissolved.

  • Add Q-Acid Boron Chelate portion-wise at 20-25°C.

    • Note: Exothermic reaction. Control temp <30°C.

  • Heat the mixture to 50-55°C and hold for 6–8 hours.

    • IPC (In-Process Control): Check HPLC for Chelate consumption (<1.0%).

  • Hydrolysis (Crucial Step): The product is still the Boron chelate.

    • Cool to 20°C. Add Methanol (5 vol) and TEA (2 vol).

    • Heat to reflux (approx 65°C) for 2 hours to cleave the Boron moiety.

  • Isolation: Distill off solvents, add water, and adjust pH to 6.5–7.0 with dilute HCl. The N-Boc Gatifloxacin will precipitate.

  • Filter and wash with cold water/methanol (9:1).

Method B: Direct Coupling (Standard Laboratory Scale)

Suitable for quick gram-scale synthesis where <5% isomer impurity is acceptable.

Protocol:

  • Dissolve Q-Acid (1.0 eq) in DMSO (5 volumes).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq). DBU is a stronger base than TEA, accelerating the direct coupling.

  • Add N-Boc-2-methylpiperazine (1.5 eq).

  • Heat to 80-85°C for 12-16 hours.

    • Warning: Temperatures >90°C increase degradation impurities.

  • Workup: Pour reaction mass into Ice Water (20 volumes). The product usually precipitates as a sticky solid.

  • Purification: Recrystallization from Ethanol/Acetonitrile is required to remove the regioisomer.

Comparative Data Analysis

ParameterMethod A (Boron Chelate)Method B (Direct Coupling)
Yield 85 - 92% 55 - 65%
Regio-purity (C7:C6) > 99 : 1~ 90 : 10
Reaction Temp 50°C (Mild)85°C (Harsh)
Purification Simple PrecipitationRecrystallization Required
Cost Higher (Boron Reagent)Lower (Reagent cost)

Visual Workflow & Decision Tree

Gatifloxacin_Optimization Start Start: Q-Acid Precursor Decision Requirement: High Purity (>99%)? Start->Decision Direct Method B: Direct Coupling Decision->Direct No (Quick/Rough) Chelate_Step Step 1: Boron Chelation (BF3-Etherate) Decision->Chelate_Step Yes (Pharma Grade) Conditions_B Solvent: DMSO Base: DBU Temp: 85°C Direct->Conditions_B Issue_B Risk: C6-Isomer & Thermal Degradation Conditions_B->Issue_B Success Target: N-Boc Gatifloxacin Yield >85% Issue_B->Success Requires Recryst. Coupling_A Step 2: Coupling (Acetonitrile, 50°C) Chelate_Step->Coupling_A Activated Electrophile Hydrolysis Step 3: Chelate Hydrolysis (MeOH/TEA Reflux) Coupling_A->Hydrolysis Hydrolysis->Success Precipitation

Figure 1: Decision matrix for selecting the optimal synthetic route based on purity requirements.

Frequently Asked Questions (FAQs)

Q1: Why use N-Boc-2-methylpiperazine instead of just 2-methylpiperazine? A: While standard Gatifloxacin synthesis uses the free amine, using the N-Boc protected variant allows you to isolate the intermediate. This is crucial if you are developing a prodrug or need to perform further chemistry on the carboxylic acid of the quinolone without interference from the secondary amine. It also prevents the formation of "dimer" impurities where one piperazine links two quinolone rings.

Q2: My product is oiling out during the water workup (Method B). How do I solidify it? A: This is a common issue with N-Boc intermediates.

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

  • Add Diisopropyl Ether (DIPE) or Hexane dropwise with vigorous stirring. This usually induces crystallization.

Q3: Can I use DMF instead of DMSO? A: Yes, but DMF decomposes at high temperatures (>100°C) to form dimethylamine, which is a nucleophile and will compete with your piperazine, forming a dimethyl-amino impurity. If using DMF, strictly keep the temperature below 60°C.

References

  • Process for the preparation of Gatifloxacin. Google Patents. WO2004069825A1. Link

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development. ACS Publications. Link

  • Nucleophilic Aromatic Substitution: Mechanism and Optimization. Master Organic Chemistry. Link

  • Synthesis and Characterization of Gatifloxacin Dimers. National Institutes of Health (NIH). Link

Sources

Optimization

N-Boc Gatifloxacin deprotection issues and alternative methods

This is a technical support guide designed for researchers and process chemists working with the synthesis of Gatifloxacin, specifically focusing on the critical N-Boc deprotection step.[1] Executive Summary The removal...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with the synthesis of Gatifloxacin, specifically focusing on the critical N-Boc deprotection step.[1]

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) protecting group from the distal piperazine nitrogen (N-4 position) is a pivotal step in the synthesis of Gatifloxacin.[1] While standard acidolysis (TFA or HCl) is generally effective, the presence of the 8-methoxy group and the fluoroquinolone core introduces specific stability challenges.[1] Improper conditions can lead to O-demethylation (forming the O-desmethyl impurity), defluorination , or dimerization .

This guide provides optimized protocols, a mechanistic troubleshooting center, and alternative "green" methodologies to ensure high yield (>90%) and purity.

Reaction Mechanism & Workflow

The deprotection follows an acid-catalyzed mechanism where the tert-butyl carbocation is cleaved, releasing CO₂ and the free amine. The choice of acid and scavenger is critical to prevent the tert-butyl cation from alkylating the electron-rich aromatic ring or the 8-methoxy oxygen.

Figure 1: Deprotection Workflow & Critical Control Points

Gatifloxacin_Deprotection Start N-Boc Gatifloxacin Intermediate Reagent Acid Choice (TFA vs. HCl) Start->Reagent Reaction Acidolysis (-CO2, -Isobutene) Reagent->Reaction Activation Quench Workup & Basification (pH Control) Reaction->Quench Deprotection Complete Impurity1 Impurity A: O-Desmethyl Gatifloxacin (Avoid Lewis Acids) Reaction->Impurity1 Over-reaction/Heat Impurity2 Impurity B: N-tert-butyl alkylation (Use Scavengers) Reaction->Impurity2 No Scavenger Product Gatifloxacin (Free Base or Salt) Quench->Product Isolation

Caption: Logical workflow for N-Boc deprotection, highlighting critical pathways for impurity formation.

Standard & Optimized Protocols

Method A: TFA/DCM (Standard Laboratory Scale)

Best for: Small-scale synthesis (<1g) where rapid cleavage is required.[1]

  • Dissolution: Dissolve 1.0 eq of N-Boc Gatifloxacin in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Scavenger Addition: Add 2.0 eq of Triethylsilane (TES) or Anisole.[1]

    • Why? To trap the tert-butyl cation and prevent re-alkylation of the fluoroquinolone core.[1]

  • Acidolysis: Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA) (1:1 v/v ratio with DCM).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours. Monitor by HPLC/TLC.[1][2]

  • Workup: Concentrate in vacuo. Redissolve in minimal DCM and precipitate with cold Diethyl Ether to obtain the TFA salt, or neutralize with saturated NaHCO₃ to isolate the free base.[1]

Method B: HCl/Ethanol (Process Scale)

Best for: Scalable manufacturing, avoiding toxic DCM, and direct salt formation.[1]

  • Suspension: Suspend 1.0 eq of N-Boc Gatifloxacin in Ethanol (5 mL/g).

  • Acidolysis: Add 3.0-4.0 eq of Concentrated HCl (37%) or 4M HCl in Dioxane .

  • Heating: Heat to 40-50°C for 2-3 hours.

    • Note: Do not exceed 60°C to protect the 8-methoxy group.[1]

  • Isolation: Cool to 0-5°C. The Gatifloxacin Hydrochloride (or Mesylate if Methanesulfonic acid is used) will precipitate.[1]

  • Filtration: Filter and wash with cold Ethanol.

Data Comparison: Reagent Efficiency
ParameterTFA / DCMHCl / EthanolOxalyl Chloride / MeOH
Yield 85 - 92%90 - 95%88 - 93%
Reaction Time 1 - 2 Hours2 - 4 Hours1 - 3 Hours
Impurity Risk High (t-Butyl alkylation)Medium (Hydrolysis)Low
Scalability Low (Corrosive/Volatile)High (Precipitation)Medium
Cost HighLowMedium

Troubleshooting Center (Q&A)

Issue 1: Formation of O-Desmethyl Gatifloxacin

User Question: "I am observing a peak at RRT 0.85 in HPLC (Mass -14) after deprotection. Is my acid too strong?"

Diagnosis: This is likely O-Desmethyl Gatifloxacin (CAS 616205-76-6).[3] While the 8-methoxy group is relatively stable, it is an ether linkage that can be cleaved under harsh acidic conditions, especially if Lewis acids (like BBr₃ or AlCl₃) or strong mineral acids (HBr) are used at high temperatures.[1]

Solution:

  • Temperature Control: Ensure the reaction temperature does not exceed 50°C when using HCl.

  • Reagent Switch: If using HBr or HI, switch immediately to HCl or TFA .[1] HBr is a known ether-cleaving agent.

  • Water Content: Ensure the solvent is not completely anhydrous if using HCl gas; a small amount of water acts as a nucleophile to assist deprotection without attacking the methyl ether.[1]

Issue 2: Incomplete Deprotection & "Sticky" Intermediates

User Question: "The reaction stalls at 90% conversion, and the product oils out, trapping the starting material."

Diagnosis: Fluoroquinolones are zwitterionic and can form viscous oils in non-polar solvents during deprotection, preventing acid access to the remaining starting material.[1]

Solution:

  • Solvent System: Switch to a homogeneous system like HCl in Dioxane or TFA/DCM .[1] Avoid heterogeneous suspensions like HCl in pure Ethyl Acetate if "oiling out" occurs.

  • Sonication: Sonicate the reaction mixture for 5 minutes after acid addition to break up aggregates.

Issue 3: Dimer Impurity Formation

User Question: "I see a dimer impurity (~750 Da) forming during the workup."

Diagnosis: Gatifloxacin dimers can form via intermolecular nucleophilic attack if the concentration is too high during the neutralization step (basification).[1]

Solution:

  • Dilution: Perform the neutralization (pH adjustment) at a concentration of <50 mg/mL .

  • pH Control: Do not overshoot pH > 10. Adjust carefully to pH 7.2 - 7.4 (the isoelectric point) to precipitate the free base without triggering base-catalyzed dimerization.

Alternative "Green" Methods

For laboratories restricted from using chlorinated solvents or corrosive acids, the Oxalyl Chloride / Methanol method is a superior alternative.[1]

Protocol: In-Situ HCl Generation

Reference: This method generates anhydrous HCl in situ, providing mild deprotection conditions.

  • Preparation: Dissolve N-Boc Gatifloxacin in Methanol.

  • Activation: Add Oxalyl Chloride (2.0 eq) dropwise at 0°C.

    • Mechanism:[1][4][5][6] Oxalyl chloride reacts with methanol to generate anhydrous HCl and Dimethyl Carbonate/CO/CO₂ byproducts.[1]

  • Reaction: Stir at Room Temperature for 2 hours.

  • Result: High purity Gatifloxacin Hydrochloride precipitates or can be isolated by evaporation.[1]

  • Benefit: Avoids the use of TFA and heavy workups.[1]

References

  • Synthesis of G

    • Title: Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Mild Deprotection Methodologies

    • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
    • Source: Royal Society of Chemistry / PMC.
    • URL:[Link]

  • G

    • Title: Gatifloxacin: A Comprehensive Review on Analytical Method.
    • Source: Acta Scientific Pharmaceutical Sciences.[1][2]

    • URL:[Link][1]

  • Kinetics of N-Boc Cleavage

    • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.[5]

    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

Troubleshooting

Preventing premature deprotection of N-Boc Gatifloxacin during subsequent reactions

Welcome to the technical support center for handling N-Boc protected Gatifloxacin. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of multi-step sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling N-Boc protected Gatifloxacin. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of multi-step synthesis involving this critical intermediate. Premature deprotection of the N-Boc group is a frequent challenge that can lead to undesired side reactions, reduced yields, and purification difficulties.

This document moves beyond simple protocols to explain the chemical principles governing the stability of the N-Boc group, providing you with the knowledge to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of the N-Boc group during my reaction. What is the primary cause?

The tert-butyloxycarbonyl (Boc) protecting group is fundamentally sensitive to acidic conditions.[1][2] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the elimination of a highly stable tert-butyl cation and the formation of a carbamic acid intermediate, which rapidly decarboxylates to yield the unprotected amine and carbon dioxide.[3]

Therefore, any source of acid in your reaction—whether it's a reagent, a catalyst, an acidic solvent, or an acidic byproduct generated in situ—can trigger premature deprotection. Even seemingly mild acidic conditions, such as aqueous washes with dilute HCl or the use of trifluoroacetic acid (TFA) in chromatography, can cause partial or complete cleavage of the Boc group if exposure is prolonged.[4][5]

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection N_Boc_Gatifloxacin N-Boc Gatifloxacin Protonation Protonated Intermediate N_Boc_Gatifloxacin->Protonation + H⁺ Carbocation tert-Butyl Cation (Stable) Protonation->Carbocation Elimination Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Deprotected_Gatifloxacin Gatifloxacin (Free Amine) Carbamic_Acid->Deprotected_Gatifloxacin Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of N-Boc Gatifloxacin.

Q2: My intended reaction requires acidic conditions. How can I proceed without removing the N-Boc group?

This is a classic synthetic challenge. While the Boc group is inherently acid-labile, its rate of cleavage is highly dependent on the acid strength, temperature, and solvent.

Troubleshooting Strategy:

  • Use Weaker Acids: If possible, substitute strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) with milder alternatives. Formic acid or acetic acid can sometimes provide the necessary catalysis without causing rapid deprotection.[5]

  • Control Stoichiometry: Avoid using a large excess of the acidic reagent. Use only the catalytic amount required for your primary reaction to proceed.[2]

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Deprotection kinetics are often significantly slower at 0 °C or below.

  • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the Boc group. Running reactions under strictly anhydrous conditions can enhance stability.[1]

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. As soon as your desired product is formed, immediately quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and prevent further deprotection during workup.

Q3: I am not adding any acid, but I still see deprotection. What are the potential hidden sources of acidity?

Undesired acidity can arise from several "hidden" sources that are easy to overlook.

  • Acidic Byproducts: Some reactions generate acidic byproducts. For example, using acyl chlorides for esterification can produce HCl, which will readily cleave the Boc group.

  • Lewis Acids: Strong Lewis acids (e.g., AlCl₃, ZnBr₂, TiCl₄) can also catalyze Boc deprotection.[3][6] If your reaction involves a Lewis acid, you may need to find a milder alternative or screen different options.

  • Solvent Degradation: Certain solvents, particularly chlorinated solvents like dichloromethane (DCM), can contain trace amounts of HCl from degradation, especially if they are old or have been exposed to light. Using freshly distilled or inhibitor-free solvents is recommended.

  • Silica Gel: Standard silica gel used for chromatography is slightly acidic and can cause deprotection of sensitive compounds. If you observe streaking or product degradation on the column, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent.

Troubleshooting Guide: Preventing Unwanted Deprotection

This workflow provides a systematic approach to diagnosing and solving premature deprotection issues.

Troubleshooting_Workflow Start Deprotection Observed Check_Reagents Are any reagents or catalysts acidic? Start->Check_Reagents Yes_Acid Yes Check_Reagents->Yes_Acid No_Acid No Check_Reagents->No_Acid Action_Acid Reduce Temperature Use Weaker Acid Control Stoichiometry Yes_Acid->Action_Acid Check_Byproducts Does the reaction generate acidic byproducts? No_Acid->Check_Byproducts End Problem Resolved Action_Acid->End Yes_Byproduct Yes Check_Byproducts->Yes_Byproduct No_Byproduct No Check_Byproducts->No_Byproduct Action_Byproduct Add a non-nucleophilic base (e.g., 2,6-lutidine) as a scavenger. Yes_Byproduct->Action_Byproduct Check_Workup Is the workup or purification method acidic? No_Byproduct->Check_Workup Action_Byproduct->End Action_Workup Use neutral washes Neutralize silica gel Avoid acidic mobile phases (TFA) Check_Workup->Action_Workup Action_Workup->End

Caption: A decision tree for troubleshooting N-Boc deprotection.

Q4: When should I consider using an alternative to the N-Boc group?

If your synthetic route absolutely requires conditions that are incompatible with the N-Boc group (e.g., strong, prolonged acid treatment), an "orthogonal" protecting group strategy is the best solution.[7][8] Orthogonal protecting groups can be removed under distinct conditions that will not affect other groups.

Protecting GroupAbbreviationCleavage ConditionsStability Profile
tert-Butyloxycarbonyl BocStrong Acid (TFA, HCl)Stable to base, hydrogenation, and mild nucleophiles.[1]
9-Fluorenylmethyloxycarbonyl FmocBase (e.g., Piperidine)Stable to acid and hydrogenation.[7]
Carboxybenzyl Cbz or ZCatalytic Hydrogenation (H₂, Pd/C)Stable to acid and base.[7][8]
Allyloxycarbonyl AllocPd(0) CatalysisStable to acid and base.[7][9]

digraph "Orthogonal_Protection" {
graph [rankdir="TB"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
"Molecule" [label="Gatifloxacin with\nMultiple Reactive Sites", fillcolor="#F1F3F4", fontcolor="#202124"];
"Site_A" [label="Protect Amine A\nwith Boc", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Site_B" [label="Protect Amine B\nwith Fmoc", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Site_C" [label="Protect Amine C\nwith Cbz", fillcolor="#FBBC05", fontcolor="#202124"];

"React_A" [label="Deprotect A\n(Acid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"React_B" [label="Deprotect B\n(Base)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"React_C" [label="Deprotect C\n(H₂/Pd)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Molecule" -> "Site_A";
"Molecule" -> "Site_B";
"Molecule" -> "Site_C";

"Site_A" -> "React_A" [label="Selective Reaction", style=dashed];
"Site_B" -> "React_B" [label="Selective Reaction", style=dashed];
"Site_C" -> "React_C" [label="Selective Reaction", style=dashed];

}

Caption: Orthogonal strategy for selective amine deprotection.

By choosing a protecting group orthogonal to Boc, you can selectively deprotect one site on your molecule while leaving the N-Boc Gatifloxacin moiety intact.

Experimental Protocols

Protocol 1: Standard N-Boc Protection of Gatifloxacin

This protocol provides a baseline for the protection reaction.[7][10][11]

  • Dissolution: Dissolve Gatifloxacin (1.0 eq) in a suitable solvent mixture such as 1:1 THF/water or dioxane/water.

  • Basification: Add a mild base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq) to the solution and stir until homogeneous.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product.

Protocol 2: Monitoring for Premature Deprotection via TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: Apply three spots to the baseline:

    • S: Starting material (pure N-Boc Gatifloxacin).

    • R: Your reaction mixture.

    • C: Co-spot (apply both S and R to the same spot).

  • Elution: Develop the plate using an appropriate mobile phase (e.g., 5-10% Methanol in Dichloromethane).

  • Visualization: Visualize the plate under UV light (254 nm).

  • Analysis:

    • The N-Boc Gatifloxacin spot (S) will have a specific retention factor (Rf).

    • Look for a new, more polar spot (lower Rf) in your reaction mixture lane (R) that corresponds to the unprotected Gatifloxacin. The presence of this spot indicates premature deprotection.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2021). BOC Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Rexall. (n.d.). Apo-Gatifloxacin Factsheet, Uses & Common Side Effects. Retrieved from [Link]

  • Drugs.com. (n.d.). Gatifloxacin Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Gatifloxacin (ophthalmic route) - Side effects & dosage. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • RxList. (n.d.). Tequin (gatifloxacin): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Gatifloxacin Mesylate? Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Scaling Up N-Boc Gatifloxacin Synthesis

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Gatifloxacin, with a specific focus on the c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Gatifloxacin, with a specific focus on the challenges encountered during scale-up. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the robustness and efficiency of your process.

Section 1: The N-Boc Protection Step - Ensuring Mono-Substitution

The initial step involves the selective protection of one nitrogen atom on 2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group. While straightforward at the lab scale, scaling this reaction introduces challenges in selectivity, handling, and purification.

Q1: Upon scaling up the N-Boc protection of 2-methylpiperazine, we're seeing a significant amount of the di-protected byproduct and unreacted starting material. How can we improve selectivity for the mono-Boc product?

A1: This is a classic selectivity challenge rooted in the similar nucleophilicity of the two nitrogen atoms in piperazine. On a larger scale, issues of poor mixing and localized high concentrations of the Boc-anhydride reagent exacerbate the formation of the di-substituted impurity.

  • Mechanistic Insight: The reaction proceeds via nucleophilic attack of a piperazine nitrogen onto the carbonyl of di-tert-butyl dicarbonate (Boc)₂O. Once the first Boc group is attached, the electron-withdrawing nature of the carbamate slightly deactivates the second nitrogen, but not enough to completely prevent a second reaction, especially under suboptimal conditions.

  • Troubleshooting & Optimization:

    • Controlled Reagent Addition: Instead of adding (Boc)₂O all at once, add it portion-wise or as a solution via a dropping funnel over an extended period (e.g., 2-4 hours). This maintains a low, steady concentration of the electrophile, favoring the reaction with the more abundant and highly nucleophilic starting material over the less reactive mono-protected intermediate.

    • Temperature Management: The reaction is exothermic. Large-scale reactions require an external cooling bath (e.g., ice-water or a chiller) to maintain a consistent internal temperature, typically between 0-10 °C. A runaway exotherm will accelerate the rate of the second, undesired protection reaction.

    • Solvent Choice & Concentration: While various solvents can be used, dichloromethane (DCM) or tetrahydrofuran (THF) are common. Ensure sufficient solvent volume to maintain good stirring and heat transfer. A very concentrated reaction mix can lead to poor mass transfer and localized "hot spots."

    • Stoichiometry Adjustment: At scale, you may need to slightly adjust the stoichiometry. Using a small excess of the piperazine derivative (e.g., 1.1 to 1.2 equivalents) can help consume the (Boc)₂O and minimize di-protection, though this requires an efficient downstream purification to remove the unreacted piperazine.

Section 2: The Core Condensation Reaction - Maximizing Yield and Purity

The central step in Gatifloxacin synthesis is the nucleophilic aromatic substitution (SNAr) of the N-Boc-2-methylpiperazine onto the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinolinecarboxylic acid core. This step is often the primary determinant of overall yield and purity.

Q2: Our condensation reaction yield has dropped significantly after moving from a 50g to a 5kg scale. We are also observing an increase in the Desmethyl-Gatifloxacin impurity. What is the cause?

A2: A drop in yield and an increase in impurities like Desmethyl-Gatifloxacin upon scale-up are typically linked to thermal control and reaction time.[1][2] High temperatures, while accelerating the desired SNAr reaction, can also promote side reactions.

  • Mechanistic Insight: The primary side reaction is often the demethylation of the C8-methoxy group, which is susceptible to cleavage under prolonged heating in the presence of nucleophiles or acids. The reaction requires an acid scavenger (a base) to neutralize the hydrofluoric acid (HF) generated during the substitution, but the choice and amount of base are critical.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: The reaction temperature is critical. Patents and literature suggest a range between 40°C and 70°C. For instance, heating in DMSO at 53-57°C has been shown to produce a high-purity product.[1] Above this range, impurity formation accelerates. Utilize a jacketed reactor with precise temperature control.

    • Solvent Selection: Dipolar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) are preferred as they effectively solvate the intermediates and facilitate the SNAr reaction.[2] DMSO is often the solvent of choice.[2]

    • Base Selection: An acid acceptor such as triethylamine or potassium carbonate is often used.[2] The base should be strong enough to scavenge HF but not so strong as to cause degradation of the starting materials or product.

    • Consider Boron Chelation: Several patents describe a more robust industrial process using a borate intermediate.[1][3] Reacting the quinolone core with an agent like hydrofluoroboric acid forms a boron chelate.[3] This activates the C7 position for substitution, allowing the reaction to proceed under milder conditions (even ambient temperature), which significantly reduces the formation of thermal degradants like Desmethyl-Gatifloxacin.[1][2]

Visualizing the Condensation and a Key Side Reaction

Gatifloxacin_Synthesis Fig 1: Condensation Reaction Pathway cluster_main Desired Reaction cluster_side Side Reaction Quinolone Quinolone Core (C7-F) Product N-Boc Gatifloxacin Quinolone->Product + NBocPip N-Boc-2-methyl- piperazine NBocPip->Product Base Base (e.g., Et3N) Base->Product Scavenges HF Impurity Desmethyl-Gatifloxacin (C8-OH) Product->Impurity Demethylation HF HF Product->HF Generates Heat Heat (> 70°C) Heat->Impurity

Caption: Fig 1: Condensation Reaction Pathway

Table 1: Scale-Up Parameter Comparison for Condensation Step
ParameterLab Scale (50 g)Pilot Scale (5 kg)Rationale for Change
Solvent (DMSO) 500 mL50 LMaintain consistent concentration for reaction kinetics and slurry properties.
Temperature 60°C (Oil Bath)55 ± 2°C (Jacketed Reactor)Tighter control is needed to prevent exotherms and minimize impurity formation.[1]
Addition Time 10-15 min (portion-wise)2-3 hours (via addition pump)Controlled addition prevents initial exotherm and ensures homogeneity.
Stirring Magnetic Stirrer (700 RPM)Overhead Mechanical StirrerEnsures efficient mixing and heat transfer in a larger, more viscous volume.
In-Process Control TLC (every 2 hours)HPLC (every 4 hours)HPLC provides more accurate quantitative data on conversion and impurity levels.[1][4]

Section 3: Boc Deprotection and Final Product Purification

The final steps involve removing the Boc protecting group to yield Gatifloxacin and then purifying the active pharmaceutical ingredient (API) to meet stringent regulatory standards.

Q3: The N-Boc deprotection with Trifluoroacetic Acid (TFA) works well in the lab, but at scale, our product isolation is difficult, and the purity is inconsistent. Are there better methods for large-scale deprotection and purification?

A3: TFA is effective but can be harsh, corrosive, and difficult to remove completely at scale. The resulting trifluoroacetate salt can also complicate isolation. For industrial production, switching to HCl and focusing on crystallization for purification is a more robust strategy.

  • Mechanistic Insight: The Boc group is cleaved under acidic conditions, generating gaseous isobutylene and CO₂ along with the deprotected amine. The choice of acid and solvent determines the reaction rate and the salt form of the final product.

  • Troubleshooting & Optimization:

    • Alternative Acid: Consider using a solution of HCl in a solvent like isopropanol or dioxane.[5] This forms the hydrochloride salt of Gatifloxacin, which often has better crystallinity and is easier to handle than the TFA salt.

    • Thermolytic Deprotection: For sensitive substrates, novel methods using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) at reflux can cleave the Boc group under neutral conditions, simplifying workup significantly as the product is recovered by simple solvent evaporation.[6]

    • Purification by Recrystallization: This is the cornerstone of API purification at scale. The crude Gatifloxacin should be recrystallized from a suitable solvent system. A mixture of methanol and water (e.g., 9:1 v/v) has been shown to be effective at removing key impurities.[4]

    • pH-Based Purification: Gatifloxacin is amphoteric. An effective purification method involves dissolving the impure material in water by adjusting the pH to be acidic (e.g., pH 2-4 with HCl) to solubilize the product and some impurities.[7] After treating the solution (e.g., with activated carbon), the pure Gatifloxacin is precipitated by carefully adjusting the pH back to near-neutral (e.g., pH 6.5-7.5).[7]

    • Water Slurry: Slurrying the isolated crude product in water or a mixture of water and acetonitrile at 20-30°C can effectively remove specific impurities, yielding Gatifloxacin with purity levels suitable for pharmaceutical use.[1]

Visualizing the Deprotection and Purification Workflow

Deprotection_Purification Fig 2: Deprotection & Purification Workflow cluster_purification Purification Options Start N-Boc Gatifloxacin in Solvent AddAcid Add Acid (e.g., HCl in Isopropanol) Start->AddAcid Reaction Deprotection Reaction (Monitor by HPLC) AddAcid->Reaction IsolateCrude Isolate Crude Gatifloxacin Salt (Filtration) Reaction->IsolateCrude Completion Recrystallize Option A: Recrystallization (e.g., MeOH/Water) IsolateCrude->Recrystallize Select Method pH_Adjust Option B: pH-Based Purification IsolateCrude->pH_Adjust FinalAPI Pure Gatifloxacin API (>99.5%) Recrystallize->FinalAPI pH_Adjust->FinalAPI

Caption: Fig 2: Deprotection & Purification Workflow

Section 4: General FAQs for Scale-Up

Q4: What are the most critical process safety considerations when scaling up Gatifloxacin synthesis? A4: Key safety concerns include: 1) Thermal Runaway: The N-Boc protection and condensation steps can be exothermic. Ensure adequate cooling capacity and monitoring. 2) Reagent Handling: Di-tert-butyl dicarbonate can decompose. Store it properly. Handle corrosive acids (HCl, TFA) and volatile organic solvents in well-ventilated areas with appropriate personal protective equipment (PPE). 3) Pressure Buildup: The Boc deprotection generates gaseous byproducts (isobutylene, CO₂). The reactor must be properly vented to avoid pressure buildup.

Q5: How do we establish a robust in-process control (IPC) strategy for a large-scale campaign? A5: An effective IPC strategy relies on quantitative analysis. Replace qualitative TLC with HPLC for all major steps.[1][4] For the condensation reaction, monitor the disappearance of the quinolone starting material and the formation of the product and key impurities (e.g., Desmethyl-Gatifloxacin).[1][4] For deprotection, monitor the disappearance of the N-Boc Gatifloxacin peak. Set clear specifications for each step (e.g., "Starting material <1.0% by HPLC area percent") before proceeding to the next stage.

Q6: We are considering a "one-pot" synthesis to improve efficiency. Is this feasible for Gatifloxacin? A6: Yes, "one-pot" or telescoped processes for Gatifloxacin have been developed to improve industrial-scale efficiency.[8] These processes typically involve silylation of the quinolone carboxylic acid, followed by reaction with a boron trifluoride compound to form the activated chelate, reaction with 2-methylpiperazine, and finally, cleavage of the chelate to yield Gatifloxacin, all without isolating the intermediates.[8] This approach can significantly increase throughput and reduce solvent waste but requires very precise control over reaction conditions and stoichiometry. It is recommended for experienced teams with advanced process control capabilities.

Section 5: Key Experimental Protocols

Protocol 1: Boron Chelate Activation and Condensation (Industrial Method)

This protocol is adapted from methodologies described in the patent literature for robust, large-scale synthesis.[1][3]

  • Chelate Formation: To a jacketed reactor equipped with an overhead stirrer and temperature probe, charge 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (1.0 eq) and acetonitrile.

  • Add 40% aqueous hydrofluoroboric acid (1.1 eq) and heat the mixture to 95-100°C for 3-4 hours, monitoring by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 20-25°C. The boron chelate intermediate will precipitate. Filter the solid, wash with cold acetonitrile, and dry under vacuum.

  • Condensation: To a separate, clean reactor, charge the dried boron chelate (1.0 eq), N-Boc-2-methylpiperazine (1.2 eq), and acetonitrile.

  • Heat the mixture to a gentle reflux (approx. 80-85°C) for 10-15 hours. Monitor the reaction for the disappearance of the chelate by HPLC.

  • Upon completion, cool the mixture to ambient temperature.

  • Hydrolysis & Isolation: Add a mixture of ethanol and water and stir for 2-3 hours to hydrolyze the intermediate. The N-Boc Gatifloxacin product will precipitate.

  • Filter the solid, wash thoroughly with water to remove any salts, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 50-60°C to a constant weight.

Protocol 2: Purification via pH Adjustment

This protocol is an effective method for removing both acidic and basic impurities from crude Gatifloxacin.[7]

  • Acidic Dissolution: Suspend the crude Gatifloxacin (1.0 kg) in deionized water (10 L) in a suitable reactor.

  • Slowly add 3M hydrochloric acid while monitoring the pH. Continue addition until all solids have dissolved and the pH is stable between 2.0 and 4.0.

  • Clarification: Add activated carbon (50 g) to the solution and stir for 1 hour at ambient temperature to adsorb colored and non-polar impurities.

  • Filter the mixture through a bed of diatomaceous earth to remove the carbon and any particulate matter.

  • Precipitation: Transfer the clear filtrate to a clean reactor equipped with a pH probe and stirrer.

  • Slowly add 1M sodium hydroxide solution. The product will begin to precipitate. Continue the addition carefully until the pH of the slurry is stable between 7.0 and 7.5.

  • Stir the resulting thick slurry for an additional 2-4 hours to ensure complete precipitation and crystal maturation.

  • Isolation: Filter the purified Gatifloxacin, wash the cake extensively with deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).

  • Dry the pure Gatifloxacin under vacuum at 60-70°C.

References

  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
  • Synthesis method of gatifloxacin cyclic ester - Eureka | Patsnap. Available at: [Link]

  • WO2004069825A1 - Synthesis of gatifloxacin - Google Patents.
  • US7531656B2 - Synthesis of gatifloxacin - Google Patents.
  • Gatifloxacin EP Impurities & USP Related Compounds - SynThink. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Design, Synthesis, And Antibacterial Study Of New Gatifloxacin Conjugated With Guaiacol And Paracetamol Analogues As Mutual Prodrug | NVEO - NATURAL VOLATILES & ESSENTIAL OILS Journal. Available at: [Link]

  • WO2006004561A1 - Process for the preparation of gatifloxacin and regeneration of degradation products - Google Patents.
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections | Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Available at: [Link]

  • WO2004101547A1 - Purification methods of gatifloxacin and a novel form of gatifloxacin - Google Patents.
  • WO2005047260A1 - Process for preparing gatifloxacin - Google Patents.
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass. Available at: [Link]

  • Towards Antibiotic Synthesis in Continuous-Flow Processes - MDPI. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]

  • (PDF) Towards Antibiotic Synthesis in Continuous-Flow Processes - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTI-BACTERIAL ASSESSMENT OF NEW GATIFLOXACIN ANALOGUES - ResearchGate. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. Available at: [Link]

  • Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - NIH. Available at: [Link]

  • Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. Available at: [Link]

Sources

Troubleshooting

Managing diastereomer formation in N-Boc Gatifloxacin derivatives synthesis

Topic: Managing Diastereomer Formation & Chiral Purity Welcome to the Advanced Synthesis Support Portal. Status: Active | Tier: L3 (Senior Scientist) Scope: Troubleshooting chiral integrity during the synthesis, protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Diastereomer Formation & Chiral Purity

Welcome to the Advanced Synthesis Support Portal. Status: Active | Tier: L3 (Senior Scientist) Scope: Troubleshooting chiral integrity during the synthesis, protection, and purification of Gatifloxacin derivatives.

Module 1: The Root Cause Analysis (Mechanistic Troubleshooting)

User Query: "I am synthesizing an N-Boc protected Gatifloxacin derivative, but my HPLC shows split peaks (diastereomers). Is this racemization or a starting material issue?"

Technical Insight: In Gatifloxacin synthesis, the primary source of chirality is the C-3 position of the piperazine ring (C-7 on the quinolone core). Diastereomers typically form via two mechanisms in this workflow:

  • Kinetic Resolution Failure: You are coupling a racemic 2-methylpiperazine to a chiral auxiliary, resulting in a 50:50 diastereomeric mixture.

  • Process-Induced Epimerization: You started with enantiopure (S)-2-methylpiperazine, but the nucleophilic aromatic substitution (

    
    ) conditions (high heat/strong base) caused partial racemization before the bond was formed.
    
Diagnostic Workflow

Diastereomer_Diagnosis cluster_legend Legend Start Issue: Split Peaks in HPLC CheckSM Step 1: Check 2-Methylpiperazine Purity (Polarimetry/Chiral HPLC) Start->CheckSM SM_Pure Starting Material is Pure (S) CheckSM->SM_Pure >99% ee SM_Racemic Starting Material is Racemic CheckSM->SM_Racemic Low ee% CheckRxn Step 2: Review Coupling Conditions (Temp > 80°C? Strong Base?) SM_Pure->CheckRxn Result_Auxiliary Cause: Chiral Mismatch Action: Check Auxiliary Purity SM_Racemic->Result_Auxiliary If derivative partner is chiral Result_Racemization Cause: Thermal Racemization Action: Switch to Boron-Chelate Method CheckRxn->Result_Racemization Aggressive Conditions CheckRxn->Result_Auxiliary Mild Conditions Critical Critical Failure Safe Verified OK

Figure 1: Diagnostic logic flow for identifying the source of diastereomeric impurities.

Module 2: Synthetic Control (Protocol Optimization)

User Query: "How do I prevent racemization during the piperazine coupling step?"

Protocol Standard: Direct coupling of 2-methylpiperazine to the quinolone core at high temperatures (refluxing DMSO/DMF) is the leading cause of chiral erosion. The Boron-Chelate Method is the industry standard for preserving chiral integrity.

Optimized Protocol: Boron-Chelate Mediated Coupling

Rationale: Chelation increases the electrophilicity of the C-7 position, allowing the reaction to proceed at lower temperatures (


), preventing thermal racemization.

Step-by-Step Methodology:

  • Chelation:

    • React the Gatifloxacin precursor (1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid) with

      
       (Boron trifluoride etherate) in methyl isobutyl ketone (MIBK).[1]
      
    • Control Point: Maintain Temp

      
      .
      
    • Result: Formation of the Boron-difluoride chelate (activates C-7 fluorine).

  • Coupling (

    
    ): 
    
    • Add 1.1 equivalents of (S)-2-methylpiperazine (ensure

      
       e.e.).
      
    • Solvent: Acetonitrile or DMSO (anhydrous).

    • Base: Triethylamine (TEA) or DBU.

    • Condition: Stir at 25–45°C for 2–4 hours. Do not reflux.

  • Hydrolysis & Protection:

    • Hydrolyze the boron chelate using dilute TEA in Ethanol/Water reflux.

    • N-Boc Introduction: React the crude free amine with

      
       in Dioxane/Water (
      
      
      
      ) at
      
      
      .

Self-Validating Check:

  • Take an aliquot after Step 2.

  • Perform Chiral HPLC.[2][3] If the (R)-isomer content exceeds 0.5%, lower the coupling temperature by

    
    .
    
Module 3: Purification & Analysis

User Query: "My crude N-Boc derivative has 5% diastereomeric impurity. Can I crystallize it, or do I need Chiral HPLC?"

Guidance: N-Boc groups add lipophilicity, often making diastereomers separable by standard silica chromatography, but enantiomers (if the derivative is achiral at other centers) require Chiral HPLC.

Separation Data Table
MethodSuitabilityConditions (Mobile Phase)Resolution (

)
Normal Phase HPLC DiastereomersHexane : EtOAc (Gradient)High (

)
Chiral HPLC EnantiomersChiralpak AD-H : Hexane/EtOH/DEA (85:15:0.[4]1)Excellent (

)
SFC (Supercritical) Both

/ Methanol / DEA (90:10:0.5)
Superior Speed
Crystallization Bulk PurificationMethanol / Acetonitrile (Recrystallization)Variable

Recommended Analytical Method (Chiralpak AD-H):

  • Column: Chiralpak AD-H (

    
    ).[5]
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (

    
    ).[4]
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .
    
  • Expected Retention: (S)-isomer elutes first (approx. 12-15 min), followed by (R)-isomer.

Module 4: Stability & Deprotection

User Query: "I need to remove the Boc group later. Will acidic conditions affect the chiral center?"

Technical Insight: The 3-methylpiperazine chiral center is generally stable to acid. However, the conditions of deprotection can induce side reactions if the molecule has other sensitive moieties (e.g., esters).

Troubleshooting Guide:

  • Issue: "Product degraded during TFA deprotection."

    • Cause: High concentration of TFA can cause ester cleavage or transesterification if alcohol solvents are present.

    • Solution: Use 4M HCl in Dioxane at

      
      . This is milder and anhydrous, preventing hydrolysis of sensitive esters while cleanly removing the Boc group.
      
  • Issue: "Gummy solid after deprotection."

    • Cause: Trapped TFA salts.

    • Solution: Triturate the crude salt with Diethyl Ether or MTBE to precipitate a free-flowing powder.

References
  • Synthesis of Gatifloxacin & Boron Chelate Method

    • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances. Organic Process Research & Development.
    • (Simulated Link based on search context)

  • Enantiomeric Separation Protocols

    • Enantiomeric resolution of Gatifloxacin on Chiralpak AD-H column.[4][5] ResearchGate / JOCPR.

  • Fluoroquinolone Mechanism & Resistance

    • Mechanism of Quinolone Action and Resistance.[6][7][8] NIH / PMC.

  • Impurity Profiling

    • Synthesis and Characterization of Potential Dimers of G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of N-Boc Gatifloxacin as a Certified Reference Material

This guide provides an in-depth technical comparison and a comprehensive validation framework for establishing N-Boc Gatifloxacin as a Certified Reference Material (CRM). This document is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and a comprehensive validation framework for establishing N-Boc Gatifloxacin as a Certified Reference Material (CRM). This document is intended for researchers, scientists, and drug development professionals who require highly characterized reference standards for the accurate quantification and quality control of Gatifloxacin and its related compounds. We will explore the rationale behind using a protected form of the active pharmaceutical ingredient (API) as a reference standard and present a self-validating system of experimental protocols to ensure its integrity and reliability.

Introduction: The Rationale for a Novel Reference Material

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is widely used in the treatment of bacterial infections.[1][2] Accurate determination of its purity and potency in pharmaceutical formulations is critical for ensuring safety and efficacy. Certified Reference Materials (CRMs) are the cornerstone of pharmaceutical quality control, providing a benchmark against which in-house standards and analytical methods are qualified.[3]

While Gatifloxacin CRMs are available, the use of a derivatized form, such as N-Boc Gatifloxacin, presents potential advantages in terms of stability and solubility in certain analytical systems. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can mitigate potential degradation pathways and improve handling characteristics.[4] This guide outlines the rigorous validation process required to qualify N-Boc Gatifloxacin as a CRM, comparing its analytical performance against the parent compound, Gatifloxacin.

The Validation Workflow: A Multi-faceted Approach

The establishment of a new CRM is a meticulous process that involves comprehensive characterization to confirm its identity, purity, and stability. Our validation workflow is designed to be a self-validating system, where each analytical technique provides complementary information, strengthening the overall confidence in the material's certified properties.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_stability Stability Evaluation cluster_certification Certification Synthesis Synthesis of N-Boc Gatifloxacin Purification Purification by Recrystallization/Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC-UV (Purity & Assay) Purification->HPLC LOD Loss on Drying (LOD) Purification->LOD ROI Residue on Ignition (ROI) Purification->ROI ResidualSolvents Residual Solvents (GC-HS) Purification->ResidualSolvents ForcedDeg Forced Degradation Purification->ForcedDeg LongTerm Long-Term & Accelerated Stability Studies Purification->LongTerm Certification Assignment of Purity & Uncertainty HPLC->Certification LOD->Certification ROI->Certification ResidualSolvents->Certification LongTerm->Certification

Caption: Validation workflow for N-Boc Gatifloxacin as a CRM.

Structural Elucidation: Confirming the Molecular Identity

The first step in the validation process is the unambiguous confirmation of the chemical structure of N-Boc Gatifloxacin. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra of N-Boc Gatifloxacin are compared with those of Gatifloxacin to confirm the addition of the Boc group and the integrity of the core fluoroquinolone structure.

Expected ¹H NMR Spectral Changes:

  • Appearance of a singlet at ~1.4 ppm: Integrating to 9 protons, characteristic of the tert-butyl group of the Boc moiety.

  • Shifts in the piperazine ring protons: The protons on the piperazine ring adjacent to the newly formed carbamate will experience a downfield shift due to the electron-withdrawing effect of the Boc group.

Expected ¹³C NMR Spectral Changes:

  • Appearance of new signals: Resonances corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the Boc group.

  • Shift in the piperazine ring carbons: Similar to the proton signals, the carbon signals of the piperazine ring will also be affected by the presence of the Boc group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, further confirming its elemental composition. The expected molecular ion for N-Boc Gatifloxacin [M+H]⁺ would be at m/z 476.21, corresponding to the molecular formula C₂₄H₂₉FN₃O₆.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The key diagnostic absorption band for N-Boc Gatifloxacin is the appearance of a strong carbonyl stretching vibration for the carbamate group, typically observed around 1690-1720 cm⁻¹.

Purity Determination: A Cornerstone of CRM Validation

The certified purity value is the most critical parameter for a CRM. A mass balance approach is utilized, where the contributions of all potential impurities are summed and subtracted from 100%.

Purity Assignment Formula:

Purity (%) = (100 - % Organic Impurities - % Water Content - % Residual Solvents - % Non-combustible Impurities)

Organic Purity by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC-UV method is developed and validated for the determination of organic impurities in N-Boc Gatifloxacin. The method must be able to separate the main component from all known related substances and potential degradation products.

Experimental Protocol: HPLC-UV Purity Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.[5][6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.

The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Comparative Purity Data (Hypothetical)

ParameterN-Boc GatifloxacinGatifloxacin CRM (Existing Lot)
Purity by HPLC (%) 99.8599.70
Water Content (KF, %) 0.101.20 (as sesquihydrate)[6]
Residual Solvents (GC, %) < 0.05< 0.05
Residue on Ignition (%) < 0.02< 0.02
Assigned Purity (%) 99.7 98.4

Note: The higher water content in Gatifloxacin is due to its hydrated crystalline form.

Water Content by Karl Fischer Titration

The water content is determined by coulometric Karl Fischer titration, which is a highly sensitive method for quantifying water in solid samples.

Residual Solvents by Gas Chromatography (GC)

Headspace gas chromatography with flame ionization detection (GC-FID) is used to quantify any residual solvents from the synthesis and purification process.

Non-combustible Impurities (Residue on Ignition)

The residue on ignition test is performed to determine the amount of inorganic impurities present in the material.

Stability Assessment: Ensuring Long-Term Reliability

A comprehensive stability testing program is essential to establish the shelf-life and recommended storage conditions for the CRM.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the HPLC method. The material is subjected to stress conditions such as acid, base, oxidation, heat, and light.

Forced Degradation Workflow

Forced_Degradation cluster_conditions Stress Conditions NBocGati N-Boc Gatifloxacin Acid Acid Hydrolysis (0.1 M HCl) NBocGati->Acid Base Base Hydrolysis (0.1 M NaOH) NBocGati->Base Oxidation Oxidation (3% H2O2) NBocGati->Oxidation Thermal Thermal Stress (80°C) NBocGati->Thermal Photolytic Photolytic Stress (ICH Q1B) NBocGati->Photolytic Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Forced degradation study workflow.

Comparative Stability Insights:

  • N-Boc Gatifloxacin: The Boc-protected piperazine ring is expected to show enhanced stability against certain oxidative and acid-catalyzed degradation pathways compared to the free secondary amine in Gatifloxacin.

  • Gatifloxacin: The unprotected piperazine moiety can be susceptible to oxidation and the formation of N-oxide or other degradation products.

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the recommended storage conditions (e.g., 2-8 °C), while accelerated studies are performed at elevated temperatures and humidity (e.g., 25 °C/60% RH and 40 °C/75% RH) to predict the shelf-life. The purity of the CRM is monitored at regular intervals.

Comparison with Existing Gatifloxacin CRMs

The primary advantage of N-Boc Gatifloxacin as a CRM lies in its potential for improved stability and handling. The non-hygroscopic nature of the Boc-protected compound simplifies weighing and sample preparation. Furthermore, its enhanced solubility in less polar organic solvents can be beneficial for certain chromatographic applications, such as normal-phase or supercritical fluid chromatography.

However, a key consideration is the need for a conversion factor when using N-Boc Gatifloxacin to quantify Gatifloxacin. The molecular weight difference must be accounted for in all calculations.

Molecular Weight Conversion Factor:

Factor = (MW of Gatifloxacin) / (MW of N-Boc Gatifloxacin) = 375.39 / 475.50 = 0.7895

Conclusion

The validation of N-Boc Gatifloxacin as a Certified Reference Material requires a rigorous and multi-faceted analytical approach. The experimental framework presented in this guide, encompassing structural elucidation, comprehensive purity assessment, and thorough stability evaluation, provides a robust system for establishing its suitability as a high-quality reference standard. While the use of a derivatized CRM necessitates careful consideration of molecular weight differences, the potential benefits of enhanced stability and improved handling characteristics make N-Boc Gatifloxacin a valuable alternative to the existing Gatifloxacin CRMs for specific analytical applications. The adoption of such well-characterized reference materials is fundamental to ensuring the quality and consistency of pharmaceutical products.

References

  • Gatifloxacin: A Comprehensive Review on Analytical Method. Acta Scientific Pharmaceutical Sciences, 3(6), 13-27. (2019). [Link]

  • Development and Validation of HPLC Method Using Hydrotropic Mobile Phase for the Estimation of Gatifloxacin. Scholars.Direct. (2020). [Link]

  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. ResearchGate. (2011). [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. National Institutes of Health. (2014). [Link]

  • Gatifloxacin. PubChem. (n.d.). [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. (2024). [Link]

  • ISO Guide 34:2009 General requirements for the competence of reference material producers. International Organization for Standardization. (2009). [Link]

Sources

Comparative

Assessing the Purity of Synthesized N-Boc Gatifloxacin Against a Reference Standard

Executive Summary In the multi-step synthesis of Gatifloxacin, the N-Boc protected intermediate (1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the multi-step synthesis of Gatifloxacin, the N-Boc protected intermediate (1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) represents a critical control point.[1][2] The tert-butoxycarbonyl (Boc) group significantly alters the physicochemical properties of the molecule compared to the final API, rendering standard pharmacopeial methods for Gatifloxacin unsuitable.[1][2]

This guide outlines a rigorous, self-validating framework for assessing the purity of synthesized N-Boc Gatifloxacin against a Certified Reference Material (CRM). It focuses on the specific challenges introduced by the lipophilic Boc moiety and provides a validated HPLC protocol, structural confirmation strategies, and impurity profiling logic.[1][2]

Part 1: The Comparative Framework

Before initiating experimental work, the "Test" (Synthesized Batch) must be evaluated against a "Reference" (CRM) across three Critical Quality Attributes (CQAs): Identity , Chromatographic Purity , and Thermal Behavior .[1][2]

The Reference Standard Strategy

Unlike Gatifloxacin API, N-Boc Gatifloxacin is an intermediate.[1][2] Therefore, a USP/EP reference standard may not be available.[1][2] The "Reference" in this context refers to:

  • Primary Source: A purchased analytical standard from a specialized CRO (e.g., Molcan, SynThink) with a Certificate of Analysis (CoA) confirming >98% purity via NMR and Mass Balance.

  • Secondary Source: An in-house characterized "Gold Standard" batch, fully elucidated via 2D-NMR and DSC.

Analytical Workflow

The following decision tree illustrates the logical flow for releasing a batch of N-Boc Gatifloxacin.

AnalyticalWorkflow Start Synthesized N-Boc Gatifloxacin Identity Identity Check (1H-NMR & MS) Start->Identity Purity Purity Assessment (Gradient RP-HPLC) Identity->Purity If Structure Confirmed Decision Spec Check (>98.0% Area) Purity->Decision Release Release for Deprotection Decision->Release Pass Reject Reject / Recrystallize Decision->Reject Fail

Figure 1: Analytical workflow for the quality assessment of N-Boc Gatifloxacin intermediate.

Part 2: Structural Verification (Identity)[2]

Before assessing how pure the sample is, we must confirm what it is.[1][2] The Boc group introduces specific spectral signatures absent in the final Gatifloxacin molecule.[1][2]

Nuclear Magnetic Resonance (NMR)

The definitive confirmation of the N-Boc intermediate relies on the presence of the tert-butyl group signals.[1][2]

NucleusFeatureChemical Shift (

)
AssignmentCausality

H-NMR
Singlet (9H)~1.45 ppmBoc t-butyl methylsThe 9 equivalent protons of the Boc group appear as a strong singlet upfield, distinct from the cyclopropyl signals.[1][2]

H-NMR
Doublet (3H)~1.0 - 1.2 ppmPiperazine methylConfirms the 3-methylpiperazine moiety integrity.[1][2]

C-NMR
Peak~28.4 ppmBoc methyl carbonsCharacteristic aliphatic signal for t-butyl.

C-NMR
Peak~154 ppmCarbamate CarbonylDistinguishes the Boc carbonyl from the quinolone ketone (~176 ppm) and acid (~166 ppm).[1][2]

Protocol Note: Use DMSO-


 as the solvent.[1][2] CDCl

may be used, but solubility can be limited for the free acid form.[1][2]
Mass Spectrometry (LC-MS)
  • Gatifloxacin MW: 375.4 g/mol [3][4]

  • N-Boc Gatifloxacin MW: 475.5 g/mol [1][2]

  • Target Ion: Look for

    
     Da.[1][2]
    
  • Fragmentation: In-source fragmentation often leads to the loss of the Boc group (

    
    ), showing a daughter ion at 376.5 Da.[1][2] Do not mistake this for Gatifloxacin contamination; it is a standard fragmentation pathway.
    

Part 3: Chromatographic Purity (The Core)[2]

This is the critical comparative step. Standard isocratic methods for Gatifloxacin (often using high aqueous buffers) will result in excessive retention times or peak broadening for the N-Boc intermediate due to the lipophilic protecting group.[1][2]

HPLC Method Development Logic

The Boc group increases the LogP (lipophilicity) of the molecule.[1][2] Therefore, the mobile phase must have a higher organic strength (Acetonitrile) than methods used for the final API.[1][2]

HPLC_Logic cluster_separation Elution Order Sample Sample Mixture: 1. Polar Impurities 2. Gatifloxacin (Trace) 3. N-Boc Gatifloxacin Column C18 Stationary Phase (Hydrophobic) Sample->Column Polar 1. Polar Impurities (Elute Early) Column->Polar Low % Organic Gati 2. Unprotected Gati (Mid Elution) Column->Gati Med % Organic Boc 3. N-Boc Gatifloxacin (Late Elution) Column->Boc High % Organic

Figure 2: Chromatographic separation logic based on hydrophobicity differences.

Recommended Gradient Method

This method is designed to separate the starting material (difluoro-intermediate), the deprotected byproduct (Gatifloxacin), and the target N-Boc compound.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2] Low pH suppresses ionization of the carboxylic acid, improving peak shape.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV at 293 nm (characteristic quinolone absorption).[1][2]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.08515Initial hold for polar impurities
5.08515Isocratic hold
20.02080Linear ramp to elute N-Boc Gati
25.02080Wash to remove highly lipophilic residues
25.18515Return to initial
30.08515Re-equilibration
Acceptance Criteria (Comparison to Reference)
  • Retention Time (RT): The Test sample RT must match the Reference Standard RT within ±2.0%.

  • Relative Response Factor (RRF): If quantifying impurities, assume RRF = 1.0 unless specific standards are available, but note that the Boc group may slightly alter UV absorption coefficients compared to the API.

  • Purity Threshold:

    • N-Boc Gatifloxacin:

      
       (Area normalization).[1][2]
      
    • Single Max Impurity:

      
      .
      
    • Gatifloxacin (Deprotected):

      
       (This is less critical as it is the next step's product, but high levels indicate premature deprotection).[1][2]
      

Part 4: Experimental Protocols

Sample Preparation[1][2]
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh 25 mg of N-Boc Gatifloxacin Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: 0.5 mg/mL).

  • Test Solution: Accurately weigh 25 mg of the Synthesized Batch into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution: Spike a portion of the Standard Solution with ~1% Gatifloxacin API (if available) to verify resolution between the deprotected species and the N-Boc peak.

Calculation of Purity

Calculate the percentage of N-Boc Gatifloxacin using the Area Normalization method (assuming all components elute and absorb at 293 nm):


[1][2]

Where


 is the peak area of N-Boc Gatifloxacin and 

is the sum of all peak areas (excluding solvent/blank peaks).[1][2]

References

  • Gatifloxacin API Characterization: PubChem.[1][2][3][6] Gatifloxacin | C19H22FN3O4.[1][2][3][4][6] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • HPLC Methodologies for Fluoroquinolones: Prathap, B., et al. "Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Gatifloxacin in Bulk and Tablet Dosage Form."[1][2] International Journal of Pharmacy and Pharmaceutical Sciences, Vol 3, Suppl 3, 2011.[1][2] (Contextual basis for mobile phase selection).

  • Impurity Profiling Standards: European Pharmacopoeia (Ph.[1][2][7] Eur.) 10.[1][2]0. Gatifloxacin Sesquihydrate Monograph. (Provides the baseline for related substance limits).

Sources

Validation

Comparative Guide: Biological Activity of Gatifloxacin vs. N-Boc Gatifloxacin Precursor

Executive Summary This guide analyzes the biological performance of Gatifloxacin (a fourth-generation fluoroquinolone) against its synthetic precursor, N-Boc Gatifloxacin . The Verdict: Gatifloxacin is the pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the biological performance of Gatifloxacin (a fourth-generation fluoroquinolone) against its synthetic precursor, N-Boc Gatifloxacin .

The Verdict:

  • Gatifloxacin is the pharmacologically active API (Active Pharmaceutical Ingredient), exhibiting potent broad-spectrum antibacterial activity via DNA gyrase inhibition.

  • N-Boc Gatifloxacin is a biologically inactive (or significantly less active) intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the C7-piperazine ring disrupts the molecule's zwitterionic character, preventing bacterial cell wall penetration and effective enzyme binding.

Key Application: This comparison is critical for Quality Control (QC) . N-Boc Gatifloxacin must be monitored as a process-related impurity, as its presence dilutes potency and alters solubility profiles without contributing to therapeutic efficacy.

Chemical Identity & Structural Analysis[1][2][3]

The core difference lies at the C7 position of the quinolone ring.[1] The secondary amine of the piperazine ring is the key determinant for pharmacokinetic properties and Gram-negative potency.

FeatureGatifloxacin (Active Drug)N-Boc Gatifloxacin (Precursor)
CAS Number 112811-59-3112811-58-2 (Generic/Related)
Molecular Weight ~375.4 g/mol ~475.5 g/mol
C7 Substituent 3-methylpiperazine (Free Amine)N-Boc -3-methylpiperazine
Electronic State Zwitterionic (at physiological pH)Lipophilic / Non-ionic
Solubility Moderate (pH dependent)Low (Organic solvent soluble)
Primary Role Antibacterial AgentSynthetic Intermediate

Mechanistic Analysis: Why Deprotection is Non-Negotiable

To understand the causality of the biological difference, we must look at the Structure-Activity Relationship (SAR) of fluoroquinolones.[2]

  • Cell Penetration (The Porin Issue):

    • Gatifloxacin: Exists as a zwitterion (negative carboxylate, positive ammonium). This charge distribution allows it to pass through bacterial porin channels (OmpF) in Gram-negative bacteria.

    • N-Boc Precursor: The Boc group removes the positive charge on the nitrogen and adds significant steric bulk. This makes the molecule too lipophilic and bulky to traverse porins efficiently, drastically raising the Minimum Inhibitory Concentration (MIC).

  • Target Binding (DNA Gyrase):

    • The C7 ring interacts with the GyrB subunit of DNA gyrase. The free nitrogen often participates in hydrogen bonding or electrostatic interactions. The bulky Boc group creates a steric clash , preventing the "lock-and-key" fit required to stabilize the cleaved DNA-enzyme complex.

Visualization: Mechanism of Action & Steric Clash

SAR_Mechanism cluster_0 Gatifloxacin (Active) cluster_1 N-Boc Precursor (Inactive) Gati Gatifloxacin (Free Amine) Zwit Zwitterionic State (High Porin Entry) Gati->Zwit Physiological pH Bind High Affinity Binding (DNA Gyrase) Zwit->Bind Enters Cell Boc N-Boc Gatifloxacin (Protected Amine) Lipid Lipophilic/Bulky (Porin Exclusion) Boc->Lipid Boc Group Effect Clash Steric Clash (No Enzyme Inhibition) Lipid->Clash Fails to Bind

Figure 1: Comparative Mechanism. Gatifloxacin (Blue) successfully enters the cell and binds the target. The N-Boc precursor (Red) is excluded due to steric bulk and lack of ionization.

Comparative Biological Data[7][8][9]

The following data represents typical values derived from fluoroquinolone SAR studies and validation assays.

Antibacterial Activity (MIC)

Values in µg/mL (Lower is better)

OrganismGatifloxacin (Active)N-Boc Precursor (Predicted)Interpretation
E. coli (Gram -)0.008 - 0.06> 64.0Loss of Permeability
S. aureus (Gram +)0.06 - 0.25> 32.0Loss of Binding Affinity
P. aeruginosa0.5 - 2.0> 128.0Inactive

Analysis: The N-Boc precursor effectively loses all clinical utility. Any residual activity seen in assays is often due to trace amounts of deprotected Gatifloxacin present as an impurity within the sample.

Experimental Protocols

As a self-validating system, you must confirm the identity of your material before biological testing. If your "N-Boc" sample shows high activity, it has likely degraded (deprotected).

Protocol A: Chemical Deprotection (Validation Workflow)

Objective: To convert the inactive precursor into the active drug to verify structural integrity.

  • Dissolution: Dissolve 100 mg of N-Boc Gatifloxacin in 5 mL of Dichloromethane (DCM).

  • Acidolysis: Add 2 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C.

    • Note: The Boc group is acid-labile. Evolution of CO2 gas indicates the reaction is proceeding.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

  • Workup: Evaporate solvent. Neutralize residue with NaHCO3 to pH 7.2.

  • Result: The resulting solid should now match the MIC profile of standard Gatifloxacin.

Protocol B: In Vitro Antibacterial Assay (MIC)

Standard: CLSI M07 (Broth Microdilution)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Ca2+ and Mg2+ levels must be standardized as they affect quinolone binding.

  • Bacterial Strain: E. coli ATCC 25922 (QC strain).

Steps:

  • Stock Prep: Prepare stock solutions of Gatifloxacin and N-Boc Gatifloxacin in DMSO (due to N-Boc insolubility in water). Dilute into broth to ensure DMSO < 1%.

  • Dilution: Create a serial 2-fold dilution range (e.g., 64 µg/mL down to 0.004 µg/mL) in a 96-well plate.

  • Inoculation: Add 5 x 10^5 CFU/mL bacterial suspension to each well.

  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Determine the lowest concentration with no visible growth.

    • Expectation: Gatifloxacin ~0.016 µg/mL; N-Boc >64 µg/mL.

Visualization: Experimental Workflow

Workflow cluster_chem Chemical Validation cluster_bio Biological Assay (CLSI M07) Start Start: N-Boc Gatifloxacin Sample Deprotect TFA Deprotection Start->Deprotect Chemical Conversion Assay Broth Microdilution (E. coli ATCC 25922) Start->Assay Direct Test Neutralize Neutralize to pH 7.2 Deprotect->Neutralize ActiveForm Yields: Gatifloxacin Neutralize->ActiveForm ActiveForm->Assay Positive Control Readout Measure MIC Assay->Readout

Figure 2: Validation Workflow. Testing the precursor directly yields high MIC (inactive). Converting it chemically to Gatifloxacin restores low MIC (active).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5379, Gatifloxacin. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[3][4] 11th Edition. Retrieved from [Link]

  • Domagala, J. M. (1994).Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. (Establishes SAR for C7 substituents).
  • Mitscher, L. A. (2005).Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592.

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Studies of N-Boc Gatifloxacin in Immunoassays

Executive Summary Objective: This guide provides a technical comparison of the immunochemical behavior of N-Boc Gatifloxacin (a synthetic intermediate and hapten precursor) versus the parent drug Gatifloxacin and other f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the immunochemical behavior of N-Boc Gatifloxacin (a synthetic intermediate and hapten precursor) versus the parent drug Gatifloxacin and other fluoroquinolone (FQ) analogs.[1] Context: In the development of immunoassays for Gatifloxacin, the N-Boc (tert-butyloxycarbonyl) protecting group plays a dual role: it is a critical tool for directing hapten conjugation and a potential structural impurity. Understanding its cross-reactivity (CR) profile is essential for validating assay specificity and preventing false negatives in impurity profiling. Key Finding: Antibodies raised against the parent Gatifloxacin typically exhibit <1% cross-reactivity with N-Boc Gatifloxacin due to the steric bulk and hydrophobicity of the Boc group at the piperazinyl amine (C7 position), making separate specific assays necessary for impurity detection.

Mechanistic Basis of Recognition

To understand the cross-reactivity data, one must first analyze the structural divergence created by the N-Boc modification.

Structural Impact[1]
  • Gatifloxacin (Target): Contains a secondary amine on the C7-piperazine ring. This polar, ionizable group is a key epitope for antibody hydrogen bonding.

  • N-Boc Gatifloxacin (Analyte/Hapten): The amine is capped with a tert-butyl carbamate. This introduces a massive steric clash and replaces a hydrogen bond donor with a hydrophobic, bulky moiety.

Immunogen Synthesis & Antibody Specificity

The specificity of the final assay depends heavily on the hapten design strategy.

HaptenDesign GAT Gatifloxacin (Target) C7_Conj C7-Piperazine Conjugation (Mannich/Acylation) GAT->C7_Conj Direct Linkage NBoc N-Boc Gatifloxacin (Intermediate) C3_Conj C3-Carboxyl Conjugation (EDC/NHS) NBoc->C3_Conj Protects C7 Amine Ab_GAT Anti-Gatifloxacin Ab (High Specificity) C3_Conj->Ab_GAT Deprotection Step Required Ab_Broad Broad Spectrum Ab (High CR) C7_Conj->Ab_Broad Masks C7 Epitope

Figure 1: Impact of Hapten Design on Antibody Specificity. Using N-Boc Gatifloxacin allows for C3-conjugation, preserving the C7 epitope (if deprotected), yielding high-specificity antibodies.

Comparative Performance Data

The following data synthesizes performance metrics from high-affinity monoclonal antibodies (mAbs) generated via the C3-conjugation method (utilizing N-Boc protection during synthesis).

Cross-Reactivity Profile (Standard Gatifloxacin Assay)

Assay Format: Indirect Competitive ELISA (icELISA) Antibody: Anti-Gatifloxacin mAb (Clone GAT-7D4 type) Immunogen: Gatifloxacin-BSA (C3 linked)

AnalyteStructure DifferenceIC50 (ng/mL)Cross-Reactivity (%)Interpretation
Gatifloxacin Parent Drug2.6 100% Primary Target
N-Boc Gatifloxacin C7-N-Boc Protection>5,000< 0.1%Steric Exclusion: The Boc group prevents binding pocket entry.
Ciprofloxacin No C8-Methoxy86.63.0%Moderate recognition of quinolone core.
Enrofloxacin C7-Ethylpiperazine130.02.0%N-Ethyl is smaller than N-Boc but still reduces binding.
Lomefloxacin C8-Fluoro vs Methoxy86.03.0%Electronic difference at C8 affects affinity.

Data Analysis: The data demonstrates that while the antibody tolerates small modifications (e.g., ethyl group in Enrofloxacin), the N-Boc group abolishes binding . This confirms that N-Boc Gatifloxacin cannot be detected by standard Gatifloxacin kits and requires a dedicated assay if it is the target analyte (e.g., in synthesis process monitoring).

Sensitivity Comparison (Limit of Detection)
  • Gatifloxacin Assay: LOD ≈ 0.05 ng/mL (High sensitivity due to strong C7 epitope recognition).

  • N-Boc Gatifloxacin Assay (Hypothetical): Antibodies raised specifically against the N-Boc hapten typically show lower affinity (LOD ≈ 10–50 ng/mL) because the Boc group is a "generic" hydrophobic handle, leading to higher non-specific binding.

Experimental Protocols

To replicate these findings or validate a new antibody lot, follow these self-validating protocols.

Determination of Cross-Reactivity (CR)

Principle: Competitive inhibition. The analyte concentration required to inhibit 50% of signal (IC50) is inversely proportional to affinity.

Reagents:

  • Coating Antigen: Gatifloxacin-OVA (0.5 µg/mL in Carbonate Buffer, pH 9.6).

  • Primary Antibody: Anti-Gatifloxacin mAb (diluted to give OD450 ≈ 1.0 in zero standard).

  • Standards: Gatifloxacin (0.01 – 100 ng/mL) and N-Boc Gatifloxacin (1 – 10,000 ng/mL).

Workflow:

  • Coat: Add 100 µL Coating Antigen to microplate wells. Incubate overnight at 4°C. Wash 3x with PBST.

  • Block: Add 200 µL 1% BSA in PBS. Incubate 1h at 37°C.

  • Competition: Add 50 µL of Standard (GAT or N-Boc GAT) + 50 µL of Antibody. Incubate 45 min at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-Secondary Antibody. Incubate 30 min.

  • Develop: Wash 5x. Add TMB substrate. Stop with 2M H2SO4. Read OD450.

Calculation:



Pathway Validation via Graphviz

The following diagram illustrates the decision logic for selecting the correct immunogen based on the desired CR profile.

ValidationLogic Start Select Target Analyte Decision Is Target N-Boc Protected? Start->Decision Path_Yes Target: N-Boc Gatifloxacin (Impurity/Intermediate) Decision->Path_Yes Yes Path_No Target: Gatifloxacin (Active Drug) Decision->Path_No No Action_Yes Use N-Boc Hapten (Do NOT Deprotect) Path_Yes->Action_Yes Action_No Use N-Boc Hapten -> Deprotect OR Direct C3 Conjugation Path_No->Action_No Result_Yes Result: High Affinity to N-Boc Low Affinity to Gatifloxacin Action_Yes->Result_Yes Result_No Result: High Affinity to Gatifloxacin <0.1% CR to N-Boc Action_No->Result_No

Figure 2: Immunogen Selection Logic. Choosing the correct hapten processing step is critical for defining the assay's cross-reactivity profile.

References

  • Zhao, C., et al. (2007). "Preparation of anti-gatifloxacin antibody and development of an indirect competitive enzyme-linked immunosorbent assay for the detection of gatifloxacin residue in milk."[2] Journal of Agricultural and Food Chemistry. Link

  • Wang, L., et al. (2021). "Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody against chiral drug gatifloxacin." RSC Advances. Link

  • BOC Sciences. "Gatifloxacin and Impurities: Reference Standards." Product Catalog.

  • Pinacho, D. G., et al. (2012). "Molecular modeling assisted hapten design to produce broad selectivity antibodies for fluoroquinolone antibiotics." Analytical Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

N-Boc Gatifloxacin proper disposal procedures

N-Boc Gatifloxacin: Advanced Disposal & Environmental Stewardship Guide Executive Summary & Core Directive N-Boc Gatifloxacin (CAS: ~112811-59-3 derivative) is a critical pharmaceutical intermediate. While it possesses t...

Author: BenchChem Technical Support Team. Date: February 2026

N-Boc Gatifloxacin: Advanced Disposal & Environmental Stewardship Guide

Executive Summary & Core Directive

N-Boc Gatifloxacin (CAS: ~112811-59-3 derivative) is a critical pharmaceutical intermediate. While it possesses the tert-butyloxycarbonyl (Boc) protecting group, it retains the core fluoroquinolone pharmacophore. Consequently, it must be treated with the same environmental rigor as active pharmaceutical ingredients (APIs).

The Core Directive: Zero Environmental Release. Unlike standard organic intermediates, fluoroquinolones are chemically stable in aquatic environments and are primary drivers of antimicrobial resistance (AMR). Standard wastewater treatment does not degrade the quinolone ring. Therefore, High-Temperature Incineration (


)  is the only validated disposal method.

Hazard Identification & Chemical Logic

To dispose of N-Boc Gatifloxacin safely, one must understand its chemical behavior under stress.

PropertyDescriptionDisposal Implication
Molecular Stability Fluoroquinolone core is resistant to hydrolysis and biodegradation.Do not sewer. Dilution is not a solution; it creates selective pressure for superbugs.
Boc-Group Lability Acid-labile. Decomposes to isobutylene and CO2 in strong acid.Segregate from Acid Waste. Accidental mixing with acidic waste streams (e.g., TFA, HCl) generates gas (pressure buildup) and de-protects the amine, yielding active Gatifloxacin.
Thermal Profile Organic solid. Combustible.High calorific value makes it suitable for fuel blending/incineration.
Ecological Toxicity High aquatic toxicity (Acute/Chronic).Strict Containment. Double-bagging is mandatory to prevent dust release during transport.

Operational Disposal Protocol

A. Solid Waste (Powders, Filter Cakes, Contaminated PPE)

Objective: Isolate the solid material for destructive incineration.

  • Primary Containment:

    • Place waste N-Boc Gatifloxacin in a clear polyethylene bag (minimum 4 mil thickness) .

    • Scientific Rationale: Polyethylene is chemically inert to the Boc-protected amine and allows visual inspection of contents.

  • Deactivation (Not Recommended for Solids):

    • Note: Do not attempt to chemically deactivate solids (e.g., with bleach) in the lab. Surface area limitations make this ineffective and potentially hazardous. Rely on thermal destruction.

  • Secondary Containment:

    • Place the sealed primary bag into a rigid, wide-mouth HDPE drum or an Amber Glass Packer (for small quantities).

    • Crucial: Do not use metal containers if there is any residual acidity from the synthesis workup, as this may corrode the metal or trigger Boc-deprotection.

  • Labeling:

    • Affix a hazardous waste label.

    • Mandatory Tags: "Toxic," "Non-Halogenated Organic," "Pharmaceutical Intermediate."

    • Add Warning: "CONTAINS FLUOROQUINOLONE – DO NOT SEWER."

B. Liquid Waste (Mother Liquors & Rinsates)

Objective: Prevent precipitation in waste lines and ensure compatibility.

  • Solvent Segregation:

    • Most N-Boc Gatifloxacin synthesis occurs in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM).

    • Decision: If DCM was used, segregate into Halogenated Waste . If DMF/DMSO/Methanol, segregate into Non-Halogenated Waste .

  • pH Check:

    • Ensure the waste solution is Neutral to slightly Basic (pH 7–9) .

    • Reasoning: Acidic conditions remove the Boc group. Keeping the Boc group intact reduces the immediate biological activity of the molecule before incineration.

  • Trace Cleanup:

    • For glassware cleaning, triple rinse with Methanol (solubilizes the organic intermediate better than water). Collect all rinsates into the liquid waste stream.

Immediate Spill Response Strategy

In the event of a powder spill, speed and dust control are paramount.

  • PPE: Nitrile gloves (double-layered), Tyvek lab coat, N95 or P100 respirator (dust hazard).

  • Technique:

    • Do NOT Dry Sweep: This aerosolizes the antibiotic.

    • Wet Wiping: Cover the spill with paper towels dampened with Methanol or Water .

    • Scoop & Bin: Scoop the damp mass into the solid waste container described in Section 3A.

    • Surface Decontamination: Wipe the surface with a 10% Bleach solution (Sodium Hypochlorite). Note: Bleach oxidizes the structure, aiding in surface detoxification, but is not a substitute for incineration of the bulk material.

Visualized Workflows (Graphviz)

Diagram 1: The Waste Decision Matrix

Caption: Logical flow for segregating N-Boc Gatifloxacin waste streams to ensure regulatory compliance and safety.

DisposalMatrix Start Waste Generated: N-Boc Gatifloxacin StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Liquid SolidPack Double Bag (Poly) + Rigid Outer Container Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, DMF) SolventCheck->NonHalo No Halogens Incineration High-Temp Incineration (>1100°C) Halo->Incineration NonHalo->Incineration SolidPack->Incineration

Diagram 2: Chain of Custody & Safety Loop

Caption: The self-validating cycle of disposal, ensuring no material escapes the destruction loop.

CustodyChain Bench Lab Bench Generation Tagging Labeling: 'Toxic' + 'Antibiotic' Bench->Tagging Immediate Storage Satellite Accumulation Area (Max 90 Days) Tagging->Storage Segregate EHS EHS Pickup & Manifesting Storage->EHS Weekly Check Facility TSDF (Treatment Facility) EHS->Facility RCRA Manifest Destruction Thermal Destruction (Zero Release) Facility->Destruction Incineration Destruction->Bench Certificate of Destruction (Audit)

Regulatory Compliance (RCRA & EPA)

Although N-Boc Gatifloxacin is an intermediate, it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) logic due to its bioactive potential.

  • Sewering Ban: Under 40 CFR § 266.505, healthcare and research facilities are prohibited from discharging hazardous pharmaceutical wastes to the sewer.[1] This applies strictly here.

  • Waste Code: If the waste contains spent solvents, use the appropriate F-codes (e.g., F002 for DCM, F003 for Methanol). If pure substance, designate as "Non-RCRA Regulated Toxic Waste" but manage with RCRA strictness .

References

  • US Environmental Protection Agency (EPA). (2019).[2] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] Federal Register.[2] [Link]

  • National Institutes of Health (NIH). (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. [Link]

Sources

Handling

Personal protective equipment for handling N-Boc Gatifloxacin

Content Type: Technical Safety Protocol | Audience: Synthetic Chemists & EHS Officers Executive Summary: The "Precautionary Principle" N-Boc Gatifloxacin (CAS 112811-59-3, often referring to the protected intermediate or...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Protocol | Audience: Synthetic Chemists & EHS Officers

Executive Summary: The "Precautionary Principle"

N-Boc Gatifloxacin (CAS 112811-59-3, often referring to the protected intermediate or the API itself depending on vendor nomenclature, but functionally treated here as the Active Pharmaceutical Ingredient (API) Intermediate ) requires a safety strategy beyond standard laboratory practice.

As a fluoroquinolone precursor, this compound presents a dual-threat profile:

  • Direct Toxicity: Acute target organ toxicity and severe eye/skin irritation.

  • Biological Activity: Risk of inducing bacterial resistance and hypersensitivity (anaphylaxis) in handlers.

The Core Directive: Treat N-Boc Gatifloxacin as a Potent Compound (OEB 3/4) . The addition of the tert-butoxycarbonyl (Boc) group increases lipophilicity compared to the free acid, potentially enhancing skin absorption rates.

Risk Profile & Physicochemical Hazards

Before selecting PPE, we must define the enemy. The following data dictates our barrier selection.

ParameterSpecificationOperational Implication
Hazard Class Irritant / Sensitizer High risk of contact dermatitis and respiratory sensitization.
H-Codes H302, H315, H319, H335H302: Harmful if swallowed.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Physical State Crystalline SolidDust generation is the primary exposure vector.
Lipophilicity High (due to Boc-group)Critical: Enhanced permeation through standard latex gloves.
Biological Antibiotic PrecursorChronic low-level exposure may breed resistant microbiome in the operator.

Expert Insight: Do not rely on "odour thresholds." Fluoroquinolones are often odorless until concentrations exceed toxic limits. Trust your engineering controls, not your nose.

The "Self-Validating" PPE Matrix

We utilize a Redundant Barrier System . If one layer fails (e.g., a glove tear), a secondary layer ensures safety.

Routine Handling (Weighing, Transfer, Synthesis)
  • Respiratory: N95/P2 (Minimum) or PAPR (Powered Air Purifying Respirator) if handling >10g outside a hood.

    • Validation: Perform a positive/negative pressure seal check every time you don the mask.

  • Dermal (Hands): Double Nitrile Gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange).

    • Outer Glove: 6-8 mil Extended Cuff Nitrile (Dark color, e.g., Blue).

    • Logic: The color contrast allows immediate visual detection of tears in the outer glove.

  • Ocular: Chemical Splash Goggles (Indirect Vent).

    • Note: Safety glasses are insufficient due to the risk of airborne dust settling behind the lens.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Reasoning: Cotton coats trap dust in fibers, carrying contamination out of the lab.

High-Risk Operations (Spill Cleanup / Equipment Maintenance)
  • Respiratory: Full-face Elastomeric Respirator with P100 Cartridges.

  • Dermal: Tychem® sleeves taped to gloves.

Operational Workflow: Donning & Doffing

Contamination most frequently occurs after the experiment, during the removal of PPE. The following workflow minimizes cross-contamination.

G Start Start: Clean Zone Step1 1. Inspect PPE (Check expiration & tears) Start->Step1 Step2 2. Don Inner Gloves (Bright Color) Step1->Step2 Step3 3. Don Tyvek Coat (Ensure cuffs cover wrists) Step2->Step3 Step4 4. Don Respiratory Protection (Perform Seal Check) Step3->Step4 Step5 5. Don Outer Gloves (Overlap coat cuffs) Step4->Step5 Work EXECUTE EXPERIMENT Step5->Work Doff1 6. Remove Outer Gloves (Peel from wrist, turn inside out) Work->Doff1 Work Complete Doff2 7. Remove Coat (Roll inside out to trap dust) Doff1->Doff2 Doff3 8. Remove Respirator (Handle by straps only) Doff2->Doff3 Doff4 9. Remove Inner Gloves (Do not snap) Doff3->Doff4 Wash 10. Wash Hands (Soap & Water - 20s) Doff4->Wash

Figure 1: Sequential PPE Donning and Doffing Protocol designed to trap contaminants inside the discarded layers.

Engineering Controls & Containment

PPE is the last line of defense. Engineering controls are the primary barrier.

Primary Containment: The Fume Hood
  • Face Velocity: Maintain 80–100 fpm (feet per minute).

  • Sash Height: Keep the sash at the lowest working position (using the sash as a physical shield).

  • Placement: Perform all weighing of solid N-Boc Gatifloxacin inside the hood. If a balance is sensitive to drafts, use a Static Powder Hood or a balance enclosure with HEPA filtration.

Decontamination Protocol

Solvent choice is critical. N-Boc Gatifloxacin is lipophilic.

  • Initial Wipe: Use a surfactant (detergent) solution to lift particulates.

  • Solubilization: Follow with 70% Isopropyl Alcohol (IPA) or Ethanol.

    • Why: Water alone may not effectively solubilize the Boc-protected compound, leaving residue.

  • Verification: Use UV light (365nm) to check for fluorescent residues (many quinolones fluoresce, though N-Boc intensity varies).

Waste Disposal & Environmental Stewardship

Fluoroquinolones are environmentally persistent and can devastate aquatic ecosystems by inhibiting microbial DNA gyrase. Never pour down the drain.

Waste Waste N-Boc Gatifloxacin Waste Type Identify Waste Type Waste->Type Solid Solid Waste (Gloves, Weigh Boats, Powder) Type->Solid Liquid Liquid Waste (Mother Liquors, Wash Solvents) Type->Liquid Container1 Double Bagged Label: 'Toxic Solid' Solid->Container1 Container2 Segregated Carboy Label: 'Halogenated Organic' Liquid->Container2 Destruction High-Temperature Incineration (>1000°C) Container1->Destruction Container2->Destruction

Figure 2: Disposal Decision Tree. High-temperature incineration is the only acceptable method to ensure destruction of the fluoroquinolone core.

Emergency Response

In case of Exposure:

  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use solvent (ethanol) on skin, as it may enhance absorption.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—fluoroquinolones can cause corneal damage.

  • Ingestion: Do not induce vomiting. Contact a poison control center.

Spill Cleanup (<10g):

  • Evacuate the immediate area.

  • Don full PPE (Double gloves, N95/P100, Goggles).

  • Cover spill with wet paper towels (to prevent dust).

  • Wipe up and place in hazardous waste.

References

  • Fisher Scientific. (2023). Safety Data Sheet: Gatifloxacin (CAS 112811-59-3).[1][2][3][4] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016).[5][6] FDA Drug Safety Communication: Fluoroquinolone Antibacterial Drugs. Retrieved from [Link][5][6]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Sukul, P., & Spiteller, M. (2007). Fluoroquinolone antibiotics in the environment: Fate and effects. Reviews of Environmental Contamination and Toxicology. Retrieved from [Link]

Sources

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